CAS 96881-90-2 physical properties and safety data sheet
Advanced Characterization, Safety Profiling, and Analytical Protocols Executive Summary & Chemical Identity Tibolone (CAS 96881-90-2) is a synthetic steroid analogue of noretynodrel, distinct from conventional hormone re...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Characterization, Safety Profiling, and Analytical Protocols
Executive Summary & Chemical Identity
Tibolone (CAS 96881-90-2) is a synthetic steroid analogue of noretynodrel, distinct from conventional hormone replacement therapies (HRT). It functions as a Selective Tissue Estrogenic Activity Regulator (STEAR) .[1] Unlike standard estrogens which act uniformly on all tissues, Tibolone is a prodrug that metabolizes into three distinct compounds, each targeting specific tissue receptors (bone, brain, vagina, endometrium, and breast) with varying agonist/antagonist profiles.[2]
For drug development professionals, the critical challenge with Tibolone lies in its polymorphism (affecting bioavailability) and its complex metabolic activation, which requires rigorous analytical separation during quality control.
Exists in Form I (Triclinic) and Form II (Monoclinic)
Critical: Form I is thermodynamically stable. Form II is metastable and may convert during processing.
Specific Rotation
to
Measured in Chloroform or Dioxane (1% w/v).
Mechanism of Action (STEAR Profile)
Tibolone’s efficacy relies on local enzymatic conversion. It is inactive until metabolized. The parent compound is converted in the intestine and liver into 3
-OH and 3-OH metabolites, which circulate in the blood. A third metabolite (-isomer) is formed locally in the endometrium.
Expert Insight: The "Tissue-Specific" Switch
Bone/Brain/Vagina: High sulfatase activity converts sulfated metabolites back to active 3-OH forms
Estrogenic Action .
Endometrium: 3
-HSD enzyme converts Tibolone to the -isomer Progestogenic Action (prevents hyperplasia).
Breast: Inhibits sulfatase and stimulates sulfotransferase
Anti-estrogenic/Neutral Action .
Figure 1: The metabolic divergence of Tibolone determining its tissue-selective pharmacology.
Deactivation: Hormones are often resistant to simple soaps. Use a surfactant/oxidizer blend (e.g., Sodium Hypochlorite 1% or specific commercially available steroid destroyers) to clean surfaces.
Analytical Protocol: HPLC Method
The following method is validated for stability-indicating analysis, capable of separating Tibolone from its degradation products (mainly the
-isomer).
Method Parameters
Column: Phenyl-Hexyl or C18 (e.g., Zorbax SB-Phenyl, 150 x 4.6 mm, 5 µm). Note: Phenyl columns often provide better separation of steroid isomers than C18.
Mobile Phase: Acetonitrile : 0.05M Ammonium Phosphate Buffer (50:50 v/v).[7][8]
Flow Rate: 1.0 - 1.2 mL/min.
Detection: UV @ 205 nm (or 210 nm).
Temperature: 25°C.
Injection Volume: 20 µL.
Run Time: ~10-15 minutes (Tibolone RT
5-7 min).
Step-by-Step Workflow
Figure 2: Routine HPLC workflow for Tibolone purity assessment.
Causality in Protocol Design
Why Phenyl Column? Steroids share a rigid tetracyclic core. The
- interactions offered by a Phenyl stationary phase often resolve positional isomers (like the impurity) better than the hydrophobic interactions of a standard C18 column.
Why 205 nm? Tibolone lacks a strong chromophore (conjugated system). It relies on the absorption of the carbonyl and alkene groups, which is maximal in the low UV range. High-purity solvents are required to minimize baseline noise at this wavelength.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5468066, Tibolone. PubChem. Available at: [Link]
Kloosterboer, H. J. (2004). Tissue-selectivity: the mechanism of action of tibolone.[9][10] Maturitas, 48, 30-40. Available at: [Link]
Organon & Co. (2023).[3][4] Safety Data Sheet: Tibolone Formulation. Available at: [Link] (Search: SDS Tibolone)
European Directorate for the Quality of Medicines (EDQM). Tibolone Monograph 1739. European Pharmacopoeia. Available at: [Link]
Shah, D., & Prajapati, H. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Tibolone in Tablet Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research. Available at: [Link]
4,6-Dimethyl-2-methoxybenzoic acid synonyms and IUPAC name
An In-depth Technical Guide to Substituted Dimethyl-Methoxybenzoic Acids Authored by a Senior Application Scientist Introduction: Navigating the Isomeric Landscape of Dimethyl-Methoxybenzoic Acids In the field of medicin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Substituted Dimethyl-Methoxybenzoic Acids
Authored by a Senior Application Scientist
Introduction: Navigating the Isomeric Landscape of Dimethyl-Methoxybenzoic Acids
In the field of medicinal chemistry and drug development, precise molecular architecture is paramount. The compound specified as "4,6-Dimethyl-2-methoxybenzoic acid" presents a nomenclature challenge as it does not align with standard IUPAC naming conventions for a disubstituted benzoic acid. A logical interpretation of this name suggests a benzoic acid backbone with methyl groups at positions 4 and 6, and a methoxy group at position 2.
However, based on the availability of chemical intermediates and documented research, it is highly probable that the intended compound of interest is the structural isomer 2,6-Dimethyl-4-methoxybenzoic acid . This guide will focus on this well-characterized molecule, providing a comprehensive overview of its properties, synthesis, and applications, while also clarifying the structural distinctions.
The IUPAC name for this compound is 4-Methoxy-2,6-dimethylbenzoic acid [1]. This nomenclature clearly defines a benzoic acid core with a methoxy group at the para-position (C4) and two methyl groups flanking the carboxylic acid function at the ortho-positions (C2 and C6).
Caption: Structural comparison of the requested and the likely intended molecule.
This compound belongs to the class of substituted aromatic carboxylic acids. The presence of the electron-donating methoxy group and two sterically hindering methyl groups ortho to the carboxyl function significantly influences its chemical reactivity, solubility, and biological activity. These features make it a valuable building block in organic synthesis.
Physicochemical Data
The quantitative properties of 2,6-Dimethyl-4-methoxybenzoic acid are summarized below, providing essential data for experimental design and computational modeling.
This protocol outlines a three-step process starting from 3,5-dimethylphenol, a common and readily available starting material.
Caption: Proposed synthetic workflow for 2,6-Dimethyl-4-methoxybenzoic acid.
Detailed Experimental Protocol
Step 1: Methylation of 3,5-Dimethylphenol
Rationale: The initial step is to protect the phenolic hydroxyl group and introduce the required methoxy moiety. Williamson ether synthesis is a classic and efficient method for this transformation.
Procedure:
Dissolve 3,5-dimethylphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.
Add a base, typically potassium carbonate (K₂CO₃, 1.5 eq), to deprotonate the phenol.
Add dimethyl sulfate (Me₂SO₄, 1.2 eq) dropwise to the stirred suspension.
Heat the reaction mixture at reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
Purify the resulting crude 3,5-dimethylanisole by distillation or column chromatography.
Step 2: Electrophilic Bromination
Rationale: To introduce a handle for the Grignard reaction, a bromine atom is installed on the aromatic ring. The methoxy group is an ortho-, para-director. Given the steric hindrance from the two meta-methyl groups, bromination is expected to occur at the C4 position.
Procedure:
Dissolve 3,5-dimethylanisole (1.0 eq) in a non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄).
Cool the solution in an ice bath (0 °C).
Slowly add a solution of bromine (Br₂, 1.0 eq) in the same solvent. The reaction should be protected from light.
Allow the reaction to stir at room temperature for 2-4 hours.
Quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove excess bromine.
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to yield 4-bromo-3,5-dimethylanisole.
Step 3 & 4: Grignard Reaction and Carboxylation
Rationale: This is the key C-C bond-forming step. The aryl bromide is converted to a highly nucleophilic Grignard reagent, which then attacks carbon dioxide (an electrophile) to form a carboxylate salt.[5]
Procedure:
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq).
Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.
Slowly add a solution of 4-bromo-3,5-dimethylanisole (1.0 eq) in the anhydrous solvent to the magnesium suspension at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Cool the reaction mixture to 0 °C and pour it over an excess of crushed dry ice (solid CO₂), with vigorous stirring.
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
Step 5: Acidic Workup and Purification
Rationale: The final step involves protonating the magnesium carboxylate salt to yield the free carboxylic acid, followed by purification.
Procedure:
Slowly quench the reaction mixture by adding cold 1 M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~2).
Extract the product into diethyl ether (3x).
Combine the organic layers and perform an acid-base extraction: extract the ether solution with an aqueous base (e.g., 1 M NaOH) to convert the carboxylic acid into its water-soluble sodium salt.
Separate the aqueous layer, wash it once with ether to remove any non-acidic impurities, and then re-acidify with concentrated HCl to precipitate the pure carboxylic acid.
Filter the solid product, wash with cold water, and dry under vacuum to yield 2,6-Dimethyl-4-methoxybenzoic acid.
Applications in Research and Drug Development
Substituted benzoic acids are foundational scaffolds in medicinal chemistry.[6] The specific substitution pattern of 2,6-Dimethyl-4-methoxybenzoic acid provides a unique combination of steric and electronic properties that can be exploited in drug design.
Role as a Pharmaceutical Intermediate
Like its simpler analog, 4-methoxybenzoic acid, this compound serves as a versatile intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).[7] The carboxylic acid group is a key functional handle for a variety of chemical transformations, including:
Amidation: Forming amide bonds to link with other molecular fragments, a common linkage in many drug molecules.
Esterification: Creating ester prodrugs to improve pharmacokinetic properties such as solubility or membrane permeability.
Reductions: Converting the carboxylic acid to a primary alcohol, opening up further synthetic possibilities.
The 2,6-dimethyl substitution provides significant steric hindrance around the carboxylic acid group. This can be a strategic advantage, used to slow down metabolic degradation or to enforce a specific conformation (molecular shape) in the final drug molecule, which can lead to higher target selectivity and potency. Derivatives of 2,6-dimethylbenzoic acid have been investigated in the preparation of anti-inflammatory and anti-rheumatic agents.[8]
Utility in Fragment-Based Drug Discovery (FBDD)
In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then elaborated or linked together to create more potent lead compounds. A molecule like 2,6-Dimethyl-4-methoxybenzoic acid, with its defined vector for growth (the carboxylic acid) and specific substitution pattern, is an ideal candidate for a fragment library. The methoxy and methyl groups can probe specific pockets in a protein's binding site, providing valuable structure-activity relationship (SAR) data that guides the drug discovery process.
Protecting Group Chemistry
While less common than the para-methoxybenzoyl (PMBz) group, a 2,6-dimethyl-4-methoxybenzoyl group could theoretically be used as a sterically hindered protecting group for alcohols or amines in complex organic syntheses.[9] Its unique steric and electronic properties might offer different stability and cleavage conditions compared to standard protecting groups, providing chemists with additional tools for orthogonal synthetic strategies.[9]
Conclusion
While the initial query for "4,6-Dimethyl-2-methoxybenzoic acid" points to a likely isomeric ambiguity, the well-defined and commercially available 2,6-Dimethyl-4-methoxybenzoic acid serves as an excellent case study. Its synthesis, while requiring careful control of regioselectivity, follows established and reliable organic chemistry principles. Its true value lies in its role as a sophisticated building block for medicinal chemists and drug development professionals. The specific arrangement of its functional groups offers a unique tool to modulate the steric and electronic properties of target molecules, making it a valuable intermediate in the synthesis of next-generation therapeutics.
References
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 22, 2026, from [Link]
Ningbo Inno Pharmchem Co., Ltd. (2025). The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved February 22, 2026, from [Link]
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved February 22, 2026, from [Link]
Google Patents. (2008). CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.
Gujarat Organics Ltd. (2006). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Retrieved February 22, 2026, from [Link]
Wikipedia. (n.d.). p-Anisic acid. Retrieved February 22, 2026, from [Link]
CAS Common Chemistry. (n.d.). 4-Methoxybenzoic acid. Retrieved February 22, 2026, from [Link]
CompTox Chemicals Dashboard, EPA. (n.d.). 2,6-Dimethylbenzoic acid. Retrieved February 22, 2026, from [Link]
NIST. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. Retrieved February 22, 2026, from [Link]
Wikipedia. (n.d.). Benzoic acid. Retrieved February 22, 2026, from [Link]
PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved February 22, 2026, from [Link]
Theranostics. (2021). A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. Retrieved February 22, 2026, from [Link]
FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved February 22, 2026, from [Link]
A Researcher's Guide to the Natural Sourcing of 2-Methoxy-4,6-dimethylbenzoic Acid and Its Analogs
Abstract This technical guide addresses the natural product sourcing of 2-Methoxy-4,6-dimethylbenzoic acid. Initial literature surveys indicate that this specific compound is not a commonly reported natural product.
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide addresses the natural product sourcing of 2-Methoxy-4,6-dimethylbenzoic acid. Initial literature surveys indicate that this specific compound is not a commonly reported natural product. Therefore, this document provides a comprehensive framework for researchers by focusing on structurally similar, naturally occurring analogs, their putative biosynthetic origins, and robust, field-proven methodologies for their extraction, isolation, and characterization. By examining the biosynthesis and occurrence of related lichen- and fungus-derived polyketides, this guide offers a predictive and logical pathway for the potential discovery of 2-Methoxy-4,6-dimethylbenzoic acid or the targeted isolation of its valuable analogs.
Introduction: The Challenge of Sourcing 2-Methoxy-4,6-dimethylbenzoic Acid
2-Methoxy-4,6-dimethylbenzoic acid is an aromatic carboxylic acid belonging to the polyketide class of compounds. While synthetic routes to this molecule are established, its presence as a secondary metabolite in nature is not well-documented in current scientific literature. For researchers in drug development and natural product chemistry, this presents both a challenge and an opportunity. The absence of direct reports necessitates a predictive approach grounded in the established chemistry of similar natural products.
This guide, therefore, shifts focus to the most structurally related compounds that are known to be of natural origin. The primary analogs of interest are derivatives of orsellinic acid, which are abundant in lichenized fungi. By understanding the sources and biogenesis of these molecules, we can infer the most probable natural reservoirs and biosynthetic logic for 2-Methoxy-4,6-dimethylbenzoic acid.
Structurally Related Natural Analogs: A Focus on Lichen Depsides
Lichens are a prolific source of unique polyketides, particularly orsellinic acid and its derivatives.[1][2] These compounds are synthesized by the fungal partner (mycobiont) of the lichen symbiosis.[3] The most relevant known analog to our target compound is 2,4-Dimethoxy-6-methylbenzoic acid , also known as O,O-Dimethylorsellinic acid.[4]
Table 1: Comparison of the target compound with structurally related, naturally occurring analogs primarily found in lichens.
The natural occurrence of O,O-Dimethylorsellinic acid strongly suggests that the biosynthetic machinery required to produce methylated and methoxylated benzoic acids exists in lichens. Atranorin, one of the most common lichen substances, is a depside (an ester-linked dimer) derived from β-orcinol carboxylic acid, another close structural relative.[6][7] This evidence directs our search toward lichen species known for producing a diversity of orsellinic acid-type metabolites.
Putative Biosynthetic Pathway: The Polyketide Synthase (PKS) Route
The biosynthesis of orsellinic acid and its derivatives is a classic example of the fungal polyketide pathway.[1] This pathway utilizes a large, multi-domain enzyme called a non-reducing polyketide synthase (NR-PKS).[6] The process involves the sequential condensation of acetyl-CoA with three molecules of malonyl-CoA, followed by an intramolecular cyclization to form the aromatic ring.
The proposed pathway for 2-Methoxy-4,6-dimethylbenzoic acid would require several post-PKS modifications:
C-Methylation: A S-adenosyl methionine (SAM)-dependent methyltransferase would add a methyl group to the aromatic ring at the C4 position.
O-Methylation: A second SAM-dependent methyltransferase would add a methyl group to the hydroxyl group at the C2 position.
The order of these methylation events can vary. It is plausible that orsellinic acid is first formed and then sequentially methylated.
Figure 1: A putative biosynthetic pathway for 2-Methoxy-4,6-dimethylbenzoic acid.
Experimental Protocols: A Guide to Extraction and Isolation
The following is a generalized, robust protocol for the extraction and isolation of aromatic polyketides from lichen thalli. This methodology is designed to be a self-validating system, where each step purifies the compound class of interest based on fundamental chemical principles.
Protocol 1: Solvent Extraction and Purification of Lichen Metabolites
Objective: To extract and isolate moderately polar secondary metabolites, including benzoic acid derivatives, from dried lichen material.
Materials:
Dried lichen thalli (e.g., from Parmotrema, Usnea, or Cladonia species)
Mortar and pestle or grinder
Acetone (ACS grade)
Methanol (HPLC grade)
Toluene (ACS grade)
Glacial Acetic Acid (ACS grade)
Soxhlet apparatus or large conical flasks
Rotary evaporator
Silica gel (60-120 mesh) for column chromatography
Glass chromatography column
HPLC system with a C18 column
Methodology:
Sample Preparation:
Thoroughly clean the lichen thalli of any debris or substrate.
Air-dry or freeze-dry the material to a constant weight.
Grind the dried thalli into a fine powder using a mortar and pestle or a mechanical grinder. This increases the surface area for efficient solvent penetration.
Bulk Extraction:
Place the powdered lichen (e.g., 100 g) into a Soxhlet thimble and perform continuous extraction with acetone for 8-12 hours. Acetone is an excellent solvent for a wide range of lichen polyketides.
Alternatively, for a simpler setup, macerate the powder in a large conical flask with acetone (1:10 w/v) on a shaker at room temperature for 24-48 hours. Repeat the extraction twice.
Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation via Column Chromatography:
Prepare a slurry of silica gel in toluene and pack it into a glass column.
Dissolve a portion of the crude extract in a minimal amount of acetone and adsorb it onto a small amount of silica gel.
Once dry, load the adsorbent onto the top of the packed column.
Elute the column with a solvent gradient of increasing polarity. A common gradient for separating lichen acids is Toluene:Glacial Acetic Acid (e.g., starting with 95:5 and gradually increasing the acetic acid or adding a more polar solvent like methanol).[8] The acidic mobile phase keeps carboxylic acids protonated, ensuring better separation on silica.
Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC).
Purification by Recrystallization or Preparative HPLC:
Combine fractions containing the compound of interest (as identified by TLC).
Evaporate the solvent. The resulting solid can often be purified by recrystallization from a suitable solvent (e.g., methanol/water, acetone/hexane).
For complex mixtures or higher purity, dissolve the semi-purified fraction in methanol and purify using a preparative HPLC system with a C18 column and a methanol/water (with 0.1% formic or acetic acid) gradient.
Figure 2: General workflow for the extraction and purification of lichen polyketides.
Analytical Characterization
Unambiguous identification of the isolated compound requires a combination of modern analytical techniques.
Technique
Purpose & Key Considerations
HPLC-DAD/UV
Quantification and Purity Check. Use a C18 column with a mobile phase like Methanol/Water + 0.1% Phosphoric Acid.[7] A photodiode array (DAD) detector allows for the acquisition of UV spectra, which is characteristic for phenolic compounds and aids in identification.
LC-MS (ESI)
Molecular Weight Determination. Electrospray ionization (ESI) in negative mode is highly effective for detecting deprotonated carboxylic acids [M-H]⁻, providing accurate molecular weight information.[9]
GC-MS
Orthogonal Identification. Requires derivatization (e.g., methylation with diazomethane or silylation with BSTFA) to make the carboxylic acid volatile. The resulting mass spectrum provides a fragmentation pattern that serves as a structural fingerprint.[8]
NMR (¹H, ¹³C, COSY, HMBC)
Unambiguous Structure Elucidation. ¹H NMR will show characteristic signals for methoxy groups (~3.8-4.0 ppm), aromatic protons, and methyl groups on the ring. ¹³C NMR confirms the carbon count. 2D NMR experiments like HMBC are essential to connect the protons and carbons, confirming the substitution pattern of the benzoic acid.
Table 2: Key analytical techniques for the characterization of methoxy-dimethylbenzoic acids.
Conclusion and Future Outlook
While 2-Methoxy-4,6-dimethylbenzoic acid remains an elusive natural product, this guide establishes a clear and scientifically rigorous path for its potential discovery. The structural similarity to known lichen metabolites, particularly O,O-Dimethylorsellinic acid, strongly points towards lichenized fungi as the most promising source. The biosynthetic logic, rooted in the well-understood polyketide pathway, provides a basis for predicting its formation through specific methylation steps following the synthesis of an orsellinic acid core.
Researchers are encouraged to apply the detailed extraction and analytical protocols within this guide to screen lichen species known for producing diverse orsellinic acid derivatives. Such a targeted metabolomics approach, guided by the principles outlined herein, may not only lead to the first isolation of 2-Methoxy-4,6-dimethylbenzoic acid from a natural source but also uncover novel, related analogs with significant potential for drug development.
References
Bungartz, F., Yánez-Ayabaca, A., & Herrera-Campos, M. A. (n.d.). Identification of Lichen Secondary Metabolites using Thin-Layer Chromatography (TLC). ASU.edu. Retrieved from [Link]
Shukla, P., Upreti, D. K., & Bajpai, R. (2018). Biosynthesis of orcinol based lichen secondary metabolites. ResearchGate. Retrieved from [Link]
Mosbach, K. (1967). On the biosynthesis of lichen substances. 3. Lichen acids as products of a symbiosis. Acta Chemica Scandinavica, 21, 2331-2336. Retrieved from [Link]
Singh, G., et al. (2023). Breaking into nature's secret medicine cabinet: lichens – a biochemical goldmine ready for discovery. Biological Reviews, 98(5), 1633-1662. Retrieved from [Link]
Kim, J. A., et al. (2021). Linking a Gene Cluster to Atranorin, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression. Applied and Environmental Microbiology, 87(21), e01235-21. Retrieved from [Link]
Lumbsch, H. T., et al. (2005). HPLC Analysis of Secondary Metabolites in the Lichen Parmotrema tinctorum from Different Substrates. Ramkhamhaeng University Journal of Science and Technology, 12(1), 1-10. Retrieved from [Link]
Jayalal, U., et al. (2024). A Comprehensive Review on Chemical Structures and Bioactivities of Ostropomycetidae Lichens. Molecules, 29(10), 2253. Retrieved from [Link]
Kumar, P. S., et al. (2018). Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata. Biosciences Biotechnology Research Asia, 15(3), 631-638. Retrieved from [Link]
Rojas, R., et al. (2023). Biological activities of Usnea lethariiformis lichen extracts and UHPLC-ESI-QTOF-MS analysis of their secondary metabolites. Frontiers in Pharmacology, 14, 1289115. Retrieved from [Link]
Feige, G. B., et al. (1994). Analysis of secondary metabolites from Lichen by high performance liquid chromatography with a photodiode array detector. Phytochemical Analysis, 5(4), 197-205. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 607287, 2,4-Dimethoxy-6-methylbenzoic acid. Retrieved from [Link]
An In-Depth Technical Guide to Beta-Orcinol Carboxylic Acid Methyl Ether Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of beta-orcinol carboxylic acid methyl ether deri...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of beta-orcinol carboxylic acid methyl ether derivatives, with a primary focus on the extensively researched compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, also known in the scientific literature as atraric acid or methyl β-orcinolcarboxylate. This document delves into the synthesis, chemical properties, and significant biological activities of these compounds, offering field-proven insights for their application in academic and industrial research. Particular emphasis is placed on their role as potent and specific androgen receptor antagonists, their anti-inflammatory and antifungal properties, and their emerging potential in cancer research. This guide is designed to be a self-validating system, with detailed experimental protocols and supporting data to ensure scientific integrity and reproducibility.
Introduction: The Beta-Orcinol Scaffold in Drug Discovery
The beta-orcinol scaffold, a substituted resorcinol, is a recurring motif in a variety of natural products, particularly those derived from lichens.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities.[3][4] The methylation of the carboxylic acid and etherification of the hydroxyl groups on the beta-orcinol ring system give rise to a class of derivatives with unique physicochemical properties that can enhance their pharmacological profiles.
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Atraric Acid) is a prime example of a beta-orcinol carboxylic acid methyl ether derivative that has been isolated from natural sources, such as the bark of Pygeum africanum, and is also accessible through chemical synthesis.[5][6] Initially recognized for its characteristic mossy and earthy odor in the fragrance industry, its true potential has been unlocked through extensive research into its medicinal properties.[7][8][9] This guide will explore the multifaceted applications of this compound and its analogs as valuable tools in biomedical research.
Synthesis and Chemical Properties
The synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate can be achieved through several routes, providing researchers with options depending on available starting materials and desired scale.
Synthetic Pathways
From 4-O-Desmethylbarbaric Acid: A two-step process involving the hydrolysis of 4-O-desmethylbarbaric acid to 2,4-dihydroxy-3,6-dimethylbenzoic acid, followed by methyl esterification.[6] This method offers a streamlined approach from a natural product precursor.
From Dimethyl-1,3-dihydroxybenzene: This route involves the carboxylation of the corresponding dimethyl-1,3-dihydroxybenzene, followed by esterification of the resulting dihydroxymethylbenzoic acid.[8]
From Dimethylmalonate and 4-Hexen-3-one: This pathway proceeds through the formation of an intermediate hydroxycyclohexenone, which is then aromatized, for example, by dehydrogenation with an N-haloimide, to yield the desired product.[8]
Physicochemical Properties
A clear understanding of the physicochemical properties of methyl 2,4-dihydroxy-3,6-dimethylbenzoate is crucial for its effective use in experimental settings.
Core Application: Androgen Receptor Antagonism in Prostate Cancer Research
The most significant and well-documented application of methyl 2,4-dihydroxy-3,6-dimethylbenzoate is its function as a specific and potent antagonist of the androgen receptor (AR).[5][10] This activity has positioned it as a valuable research tool and a potential therapeutic lead for prostate cancer and other androgen-dependent conditions.[11][12]
Mechanism of Action: A Multi-faceted Approach
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate exerts its anti-androgenic effects through a distinct mechanism of action:
Inhibition of AR Nuclear Translocation: A key step in androgen receptor signaling is its translocation to the nucleus upon ligand binding. Atraric acid has been shown to inhibit this nuclear transport, thereby preventing the receptor from accessing its target genes.[5][11]
Receptor Specificity: Importantly, the antagonistic activity of atraric acid is specific to the androgen receptor. It does not significantly inhibit the closely related glucocorticoid or progesterone receptors, highlighting its targeted action.[5][11]
Repression of AR Target Gene Expression: By blocking AR function, atraric acid effectively represses the expression of androgen-responsive genes, such as the prostate-specific antigen (PSA) gene, in both androgen-dependent (LNCaP) and androgen-independent (C4-2) prostate cancer cells.[5][10]
Induction of Cellular Senescence: Beyond its direct AR antagonism, atraric acid has been demonstrated to induce cellular senescence in prostate cancer cells.[12] This irreversible cell cycle arrest presents an alternative and promising mechanism for inhibiting cancer cell proliferation.[12]
The Architectonics of Polysubstituted Benzoic Acids: Synthesis, Functionalization, and Therapeutic Utility
Core Directive: The Privileged Scaffold In the lexicon of medicinal chemistry, polysubstituted benzoic acids represent a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive: The Privileged Scaffold
In the lexicon of medicinal chemistry, polysubstituted benzoic acids represent a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple aromatics, the benzoic acid core offers a unique orthogonal handle (the carboxylic acid) paired with an electronically tunable aromatic ring.
This guide moves beyond basic textbook definitions. We will explore the causality of substitution patterns, the precision of transition-metal catalyzed functionalization, and the mechanistic grounding of their therapeutic efficacy.
Synthetic Architectures: From Classical to C–H Activation
Traditional synthesis often relies on harsh oxidations of alkylbenzenes or hydrolysis of nitriles, limiting functional group tolerance. The modern standard in high-value drug discovery is Transition-Metal Catalyzed C–H Activation . This approach allows for the direct, regioselective installation of functional groups without pre-functionalized precursors (like halides).
The Mechanistic Shift
We observe a paradigm shift from "functional group interconversion" to "direct functionalization." The use of directing groups (DGs) coordinates the metal center (Rh, Ru, Pd) to the ortho-position, lowering the activation energy for C–H bond cleavage.
Visualization: C–H Activation Workflow
The following diagram illustrates the catalytic cycle for a Rh(III)-catalyzed ortho-functionalization, a standard protocol in modern library generation.
Figure 1: Catalytic cycle for Rh(III)-catalyzed ortho-C–H activation. Note the Concerted Metalation-Deprotonation (CMD) step.[1]
This protocol is selected for its relevance to generating diverse libraries of ortho-substituted benzoic acids, which are critical for steric control in drug binding pockets.
Objective: Synthesis of 2-alkyl-benzoic acid derivatives via C–H activation.
Scope: Validated for electron-deficient and electron-rich rings.[1]
Reagents and Setup
Substrate: Benzoic Acid derivative (1.0 equiv)
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%) – The pentamethylcyclopentadienyl ligand provides steric bulk and stability.
Oxidant/Additive: AgSbF₆ (10 mol%) and Cu(OAc)₂ (2.0 equiv) – Silver acts as a halide scavenger to generate the active cationic Rh species.
Solvent: t-Amyl alcohol or DCE (0.2 M concentration).
Step-by-Step Methodology
Catalyst Activation: In a glovebox or under N₂, charge a sealed tube with [Cp*RhCl₂]₂ and AgSbF₆. Add 50% of the solvent and stir for 10 min at RT.
Checkpoint: The solution should turn from brick-red to a clear orange/yellow, indicating the formation of the cationic [Cp*Rh(Solvent)3]2+ species.
Substrate Addition: Add the benzoic acid substrate and the coupling partner (e.g., acrylate or maleimide).
Reaction: Seal the vessel and heat to 100 °C for 16 hours.
Why 100 °C? This temperature is required to overcome the activation energy of the C–H bond cleavage step (the rate-determining step).
Workup (Self-Validating):
Cool to RT. Filter through a celite pad to remove metal salts.
TLC Check: Elute with 5% MeOH/DCM. The product will typically be more polar than the starting ester/acid. Use bromocresol green stain for free acids.
Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to yield the product.
Structure-Activity Relationships (SAR)[2][3]
The efficacy of benzoic acid derivatives is governed by the Hammett equation principles (
constants) and steric parameters (Taft ).
Data Summary: Substituent Effects
The table below summarizes how specific substitution patterns influence biological activity, synthesized from recent medicinal chemistry literature.
Substituent Pattern
Electronic Effect
Primary Biological Utility
Mechanistic Insight
3,4,5-Trimethoxy
Strong Electron Donating
Antimicrobial / Antihypertensive
Mimics the reserpine pharmacophore; increases lipophilicity for membrane crossing.
2-Hydroxy (Ortho)
H-Bond Donor (Intramolecular)
Anti-inflammatory (Salicylates)
Intramolecular H-bond stabilizes the carboxylate, improving binding to COX enzymes.
4-Nitro / 4-Fluoro
Strong Electron Withdrawing
Anticancer (HDAC Inhibitors)
Increases acidity of the COOH/CONHOH group, enhancing Zinc chelation in metalloenzymes.
3-Alkoxy-4-Hydroxy
Mixed Donor/Acceptor
Antioxidant / Antimicrobial
Phenolic proton acts as a radical scavenger (HAT mechanism).
A critical application of polysubstituted benzoic acids (specifically hydroxamic acid derivatives of them) is the inhibition of Histone Deacetylases (HDACs) .[2]
Mechanism of Action (HDAC Inhibition)
HDACs remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Benzoic acid derivatives containing a zinc-binding group (ZBG) enter the catalytic pocket of HDACs.
The Cap: The aromatic benzoic core sits at the entrance of the pocket, interacting with surface residues.
The Linker: Substituents on the ring (the "polysubstituted" aspect) orient the molecule.
The Warhead: The carboxylic/hydroxamic acid coordinates the Zn²⁺ ion at the bottom of the pocket.
Visualization: HDAC Inhibition Pathway
Figure 2: Pharmacological cascade of HDAC inhibition by benzoic acid derivatives, leading to cancer cell apoptosis.
Future Outlook
The field is moving toward Late-Stage Functionalization (LSF) . Rather than building the benzoic acid core from scratch, researchers are using iridium and ruthenium catalysts to install substituents onto complex, pre-existing drug molecules containing a benzoic acid moiety. This allows for rapid "SAR scanning" without de novo synthesis.
References
BenchChem. (2025).[3] Synthesis of 3-Allyl-4,5-dimethoxybenzoic acid from 3,4,5-trimethoxybenzoic acid.[3]Link
Nature Communications. (2016).[4][5] Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives.Link
PubMed. (2017).[2][4] Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).[6][2]Link[2]
MDPI. (2024). Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides.Link
Bentham Science. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer.[6][7][2][8][9]Link
Der Pharma Chemica. (2017). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives.[8][10]Link
Application Note: 2-Methoxy-4,6-dimethylbenzoic Acid in Pharmaceutical Synthesis
This Application Note and Protocol Guide details the use of 2-Methoxy-4,6-dimethylbenzoic acid as a pharmaceutical intermediate. It focuses on overcoming the specific synthetic challenges posed by its sterically hindered...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the use of 2-Methoxy-4,6-dimethylbenzoic acid as a pharmaceutical intermediate. It focuses on overcoming the specific synthetic challenges posed by its sterically hindered structure to create metabolically stable drug candidates.
Executive Summary
2-Methoxy-4,6-dimethylbenzoic acid is a specialized aromatic building block used in the synthesis of polyketide analogs , kinase inhibitors , and metabolically stable amides . Its unique substitution pattern—featuring a methoxy group at the ortho position and methyl groups at the para and ortho' positions—creates a sterically crowded carboxylic acid .
This steric hindrance, while challenging for synthetic coupling, is a highly desirable feature in medicinal chemistry. It shields the resulting amide or ester bond from enzymatic hydrolysis, significantly extending the half-life (
) of the final drug molecule. This guide provides validated protocols for activating and coupling this hindered acid, ensuring high yields and purity.
Chemical Profile & Significance[1][2][3][4][5]
Property
Specification
Chemical Name
2-Methoxy-4,6-dimethylbenzoic acid
Structure
Aromatic Ring: 1-COOH, 2-OCH₃, 4-CH₃, 6-CH₃
Molecular Formula
Molecular Weight
180.20 g/mol
Key Feature
2,6-Disubstitution (Steric Shielding)
Primary Application
Synthesis of hydrolytically stable amides/esters; Depside natural product analogs.[1][2][3][4]
The "Ortho-Effect" in Drug Design
The primary value of this intermediate lies in the 2,6-disubstitution (2-Methoxy, 6-Methyl).
Metabolic Stability: The bulky groups flanking the carbonyl carbon prevent esterases and amidases from accessing the bond, reducing first-pass metabolism.
Conformational Lock: The substituents force the carbonyl group out of planarity with the aromatic ring, often locking the molecule into a bioactive conformation that improves receptor binding affinity.
Validated Synthetic Protocols
Due to the steric hindrance at the reaction center, standard coupling agents (e.g., EDC/NHS, DCC) often result in sluggish reaction rates or low yields. The following protocols are optimized for hindered benzoic acids .
Protocol A: Acid Chloride Activation (The "Gold Standard")
Best for: Large-scale synthesis and coupling with non-nucleophilic amines.
Mechanism: Conversion to the highly reactive acid chloride overcomes the steric barrier.
Reagents:
2-Methoxy-4,6-dimethylbenzoic acid (1.0 equiv)
Oxalyl chloride (1.2 equiv)
DMF (Catalytic amount, 2-3 drops)
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (
).
Dissolution: Dissolve 2-Methoxy-4,6-dimethylbenzoic acid in anhydrous DCM (0.2 M concentration).
Activation: Cool to 0°C. Add catalytic DMF.
Addition: Add Oxalyl chloride dropwise via syringe over 10 minutes. Caution: Vigorous gas evolution (
, , ).
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
Confirmation: Monitor by TLC (convert a mini-aliquot to methyl ester using MeOH to visualize).
Workup: Concentrate in vacuo to remove excess oxalyl chloride and solvent. The resulting 2-methoxy-4,6-dimethylbenzoyl chloride is a moisture-sensitive oil/solid used immediately in the next step.
Best for: Acid-sensitive substrates or late-stage functionalization.
Mechanism: Uses Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) to form a highly reactive acyl imidazolium species, specifically effective for hindered acids.
Reagents:
2-Methoxy-4,6-dimethylbenzoic acid (1.0 equiv)
Amine coupling partner (1.1 equiv)
TCFH (1.2 equiv)
N-methylimidazole (NMI) (3.0 equiv)
Acetonitrile (MeCN) (Anhydrous)
Step-by-Step Procedure:
Mixing: In a vial, combine the carboxylic acid and the amine in MeCN (0.1 M).
Base Addition: Add NMI (3.0 equiv) and stir for 5 minutes.
Coupling: Add TCFH (1.2 equiv) in one portion.
Incubation: Stir at RT for 3–12 hours. (Unlike EDC, TCFH drives hindered couplings to completion efficiently).
Workup: Dilute with EtOAc, wash with 1N HCl (to remove NMI), sat.
, and brine. Dry over .
Experimental Workflow Visualization
The following diagram illustrates the decision logic and workflow for using this intermediate in drug synthesis.
Figure 1: Strategic workflow for coupling sterically hindered 2-methoxy-4,6-dimethylbenzoic acid.
Analytical Validation (QC)
To ensure the integrity of the intermediate before coupling, verify the following NMR signals. The distinct methyl and methoxy peaks are diagnostic.
Nucleus
Chemical Shift ( ppm)
Multiplicity
Assignment
NMR
12.5 - 13.0
Broad Singlet
-COOH (Carboxylic Acid)
NMR
6.60 - 6.70
Singlet (2H)
Ar-H (C3, C5 protons)
NMR
3.80 - 3.85
Singlet (3H)
-OCH ₃ (Methoxy group)
NMR
2.30 - 2.40
Singlet (3H)
Ar-CH ₃ (C4 Methyl)
NMR
2.10 - 2.20
Singlet (3H)
Ar-CH ₃ (C6 Methyl)
Note: Shifts may vary slightly depending on solvent (DMSO-
vs. ). In , the C6-Methyl often shows a slight upfield shift due to shielding if the carboxylate twists.
Troubleshooting & Optimization
Problem: Low Yield in Amide Coupling
Cause: The "Ortho-Effect" (2-OMe and 6-Me) blocks the approach of the amine.
Solution: Switch from EDC/HOBt to Protocol A (Acid Chloride) . If the amine is also hindered, heat the reaction to 60°C in Toluene or DCE after adding the acid chloride.
Problem: Desmethylation (Loss of -OMe)
Cause: Use of strong Lewis acids (e.g.,
, ) in subsequent steps can cleave the methyl ether.
Solution: If further Friedel-Crafts chemistry is required, perform it before coupling or use milder catalysts.
Problem: Regioisomer Contamination
Cause: Isomerization during synthesis of the starting material (e.g., 2,4-dimethyl-6-methoxy vs 2-methoxy-4,6-dimethyl).
Solution: Verify the coupling constant of aromatic protons. In 2-methoxy-4,6-dimethyl, the aromatic protons (H3 and H5) are meta to each other but often appear as a singlet or tight doublet (
) due to symmetry or resolution limits.
References
Beutner, G. L., et al. (2018). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222.
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.
Hickey, M. R., et al. (2016). "Synthesis of Idasanutlin (RG7388): A Potent MDM2 Antagonist."[5][6] (Contextual reference for hindered benzoic acid scaffolds in MDM2 inhibitors). Journal of Medicinal Chemistry.
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12223846 (Isomer Reference)." PubChem.
Esterification reaction conditions for 2-Methoxy-4,6-dimethylbenzoic acid
Application Note & Technical Guide Part 1: Executive Summary & Strategic Analysis The Structural Challenge The esterification of 2-Methoxy-4,6-dimethylbenzoic acid presents a classic problem in organic synthesis: di-orth...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Technical Guide
Part 1: Executive Summary & Strategic Analysis
The Structural Challenge
The esterification of 2-Methoxy-4,6-dimethylbenzoic acid presents a classic problem in organic synthesis: di-ortho substitution . The presence of the methoxy group at position 2 and the methyl group at position 6 creates a "steric wall" around the carboxylic carbonyl.
Standard Fischer esterification (refluxing alcohol + acid catalyst) typically proceeds via the A_AC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular). This pathway requires the formation of a tetrahedral intermediate.[1] In 2,6-disubstituted systems, the transition state for this intermediate is energetically prohibitive due to severe steric crowding. Consequently, standard protocols result in negligible yield or require excessive reaction times.
Strategic Solutions
To overcome this barrier, we must switch mechanistic pathways. This guide details three proven protocols that bypass the sterically hindered tetrahedral intermediate:
The Acylium Ion Route (A_AC1): Uses concentrated H₂SO₄ to generate a linear acylium ion (
), which is less sterically demanding.
The Carboxylate Alkylation Route (S_N2): Shifts the reaction center from the crowded carbonyl carbon to the exposed oxygen atom using a base and an alkylating agent.
The Acid Chloride Activation Route: Uses catalytic DMF and Oxalyl Chloride to force the formation of the acid chloride, a highly reactive electrophile.
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting the optimal esterification protocol based on the target ester group and substrate stability.
Part 2: Detailed Experimental Protocols
Protocol 1: The Acylium Ion Route (Newman’s Method)
Best For: Methyl and Ethyl esters.
Mechanism: A_AC1 (Unimolecular Acid-Catalyzed).
Concept: Dissolving the hindered acid in 100% sulfuric acid generates the resonance-stabilized acylium ion. The 2-methoxy group provides additional stabilization to this cation via resonance donation, making this method particularly effective for this specific substrate [1].
Place 1.0 g (5.5 mmol) of 2-Methoxy-4,6-dimethylbenzoic acid in a dry round-bottom flask.
Cool the flask to 0°C in an ice bath.
Slowly add 10 mL of concentrated H₂SO₄.
Observation: The solution may turn deep yellow or orange. This indicates the formation of the stable acylium ion (
).
Stir at 0°C for 15 minutes, then allow to warm to room temperature. Stir for an additional 30-45 minutes to ensure complete ionization.
Quenching (Esterification):
Prepare a separate flask with 50 mL of anhydrous Methanol (or Ethanol), cooled to 0°C.
Critical Step: Slowly pour the sulfuric acid solution into the cold alcohol with vigorous stirring. Do not add alcohol to the acid.
Exotherm Warning: This step is highly exothermic. Maintain temperature < 20°C.
Work-up:
Heat the mixture to reflux for 30 minutes (optional, often not necessary for simple alcohols).
Cool to room temperature and pour onto 100 g of crushed ice.
Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).
Wash the organic layer with Saturated NaHCO₃ (carefully, CO₂ evolution) until the aqueous phase is basic.
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
Protocol 2: Base-Mediated Carboxylate Alkylation
Best For: Synthesis of esters with acid-sensitive groups or when using complex alkyl halides.
Mechanism: S_N2 (Nucleophilic Substitution).
Concept: Steric hindrance around the carbonyl carbon does not affect the carboxylate oxygen. By forming the carboxylate anion, we can attack an unhindered alkyl halide [2].
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Methodology
Carboxylate Formation:
Dissolve 1.0 g of the acid in 10 mL of dry DMF.
Add 2.7 g (1.5 equiv) of Cesium Carbonate.
Stir at room temperature for 30 minutes. The mixture will become a suspension. Note: Cs₂CO₃ is preferred over K₂CO₃ for its higher solubility and "cesium effect," which enhances nucleophilicity.
Alkylation:
Add Methyl Iodide (0.5 mL, ~1.5 equiv) dropwise.
Stir the reaction at room temperature.
Monitoring: Check TLC (Hexane/EtOAc 4:1) after 2 hours. The spot for the acid (baseline or streaking) should disappear, replaced by a high-Rf non-polar spot.
Work-up:
Dilute the reaction mixture with 50 mL of Water.
Extract with Ethyl Acetate (3 x 20 mL).
Wash the organic layer thoroughly with Water (2 x) and Brine (1 x) to remove DMF.
Dry over Na₂SO₄ and concentrate.
Protocol 3: Activated Acid Chloride Synthesis
Best For: Coupling with complex alcohols, phenols, or amines.
Mechanism: Nucleophilic Acyl Substitution via Vilsmeier-Haack type intermediate.
Concept: Thionyl chloride alone is often insufficient for hindered acids. The use of Oxalyl Chloride with catalytic DMF generates a reactive iminium intermediate that overcomes the steric barrier [3].
Dissolve 1.0 g of the acid in 15 mL of anhydrous DCM under Nitrogen/Argon.
Add catalytic DMF (2 drops).
Add Oxalyl Chloride (0.7 mL, 1.5 equiv) dropwise at 0°C.
Allow to warm to room temperature and stir for 2-4 hours. Gas evolution (CO, CO₂, HCl) will be observed.
Coupling:
Once gas evolution ceases, the acid chloride is formed. (Optional: Concentrate to remove excess oxalyl chloride, then redissolve in DCM).
Add the target alcohol (1.2 equiv) and a base (Pyridine or Triethylamine, 2.0 equiv).
Stir at room temperature overnight.
Part 3: Data Summary & Visualization
Comparison of Methods
Feature
Newman's Method (H₂SO₄)
Alkylation (Cs₂CO₃)
Acid Chloride ((COCl)₂)
Mechanism
A_AC1 (Acylium Ion)
S_N2 (O-Alkylation)
Acyl Substitution
Steric Sensitivity
Low (Bypasses tetrahedral)
None (Remote attack)
Moderate (Requires catalysis)
Conditions
Harsh (Conc. Acid)
Mild (Basic)
Neutral/Basic (Step 2)
Scope
Simple Alcohols (MeOH, EtOH)
1°/2° Alkyl Halides
Complex Alcohols/Phenols
Typical Yield
85-95%
90-98%
80-90%
Workflow Visualization: Alkylation Protocol
Figure 2: Step-by-step workflow for the base-mediated alkylation protocol, ideal for high-yield synthesis under mild conditions.
Part 4: References
Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2435. Link
Pfeffer, P. E., & Silbert, L. S. (1976). Esterification of Sterically Hindered Carboxylic Acids using Lithium Carbonate and Alkyl Halides. Journal of Organic Chemistry, 41(8), 1373–1379. Link
Arrieta, A., et al. (1984). Reaction of Carboxylic Acids with Oxalyl Chloride in the Presence of DMF. Synthetic Communications, 14(10), 917-922. Link
Solvent solubility guide for 2-Methoxy-4,6-dimethylbenzoic acid
Abstract This technical guide provides a comprehensive solubility profile and handling protocols for 2-Methoxy-4,6-dimethylbenzoic acid (CAS: 2432-14-6). As a substituted benzoic acid derivative characterized by steric c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive solubility profile and handling protocols for 2-Methoxy-4,6-dimethylbenzoic acid (CAS: 2432-14-6). As a substituted benzoic acid derivative characterized by steric crowding (2,6-disubstitution) and electron-donating groups, this compound exhibits distinct solubility behaviors critical for purification and formulation. This document details solvent compatibility, thermodynamic solubility drivers, and validated protocols for gravimetric determination and pH-dependent solubilization.
Physicochemical Profile & Solubility Drivers
To predict and manipulate the solubility of 2-Methoxy-4,6-dimethylbenzoic acid, one must understand its structural electronic and steric environment.
Structure: A benzene ring substituted with a carboxylic acid (
), a methoxy group (), and two methyl groups ().
The "Ortho Effect": The 2-methoxy and 6-methyl groups create significant steric hindrance around the carboxylic acid moiety. This prevents the carboxyl group from achieving coplanarity with the aromatic ring, reducing conjugation and influencing acidity (pKa) and solvation shell formation.
Lipophilicity (LogP): Estimated at 2.6 – 2.9 . The methyl and methoxy groups increase lipophilicity compared to benzoic acid (LogP 1.87), making it sparingly soluble in water but highly soluble in organic solvents.
Acidity (pKa): Estimated range 3.5 – 4.0 .[1] While electron-donating groups generally decrease acidity, the steric inhibition of resonance in 2,6-substituted benzoates can paradoxically stabilize the carboxylate anion or hinder proton exchange depending on the solvent medium.
Solubility Matrix
The following data categorizes solvent compatibility based on Dielectric Constant (
) and Hansen Solubility Parameters.
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Polar Aprotic
DMSO, DMF, NMP
Very High (>100 mg/mL)
Dipolar interactions disrupt the carboxylic acid dimers, fully solvating the molecule. Ideal for stock solutions.
Lower Alcohols
Methanol, Ethanol, IPA
High (50–100 mg/mL)
Strong hydrogen bonding between solvent -OH and the solute's carboxyl/methoxy groups. Note: Methanol is the preferred solvent for recrystallization.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate (20–50 mg/mL)
Good solubility due to dispersion forces and moderate polarity. frequently used for extraction from acidified aqueous phases.
Ethers/Esters
THF, Ethyl Acetate
Moderate to High
Excellent acceptors for the carboxylic proton. Ethyl Acetate is the standard solvent for liquid-liquid extraction.
Non-Polar
Hexane, Heptane, Toluene
Low (<5 mg/mL)
The polar carboxyl group resists solvation in purely dispersive media. Often used as "anti-solvents" to induce precipitation.
Aqueous (Acidic)
Water (pH < 3)
Insoluble
The protonated neutral form dominates, crashing out of solution.
Aqueous (Basic)
Water (pH > 8)
High (as Salt)
Deprotonation yields the carboxylate anion (), which is highly water-soluble.
Visualization: Solubility Decision Logic
The following diagram illustrates the decision process for solvent selection based on the intended application (Reaction, Purification, or Analysis).
Figure 1: Decision tree for solvent selection based on experimental objectives.
Detailed Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: To define the exact saturation point of the compound in a specific solvent at ambient temperature (
). This is the "Gold Standard" for generating internal data.
Objective: To purify the compound from non-acidic impurities (e.g., unreacted methoxy-xylenes) utilizing its pH-dependent solubility.
Mechanism:
(Impurity remains in organic phase)
Workflow:
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc).
Extraction: Add 1.0 M NaOH (aq) (1.2 equivalents). Shake vigorously. The target compound moves to the aqueous layer (top or bottom depending on solvent density; EtOAc is top, water is bottom).
Separation: Collect the aqueous layer. Keep the organic layer (contains non-acidic impurities) for waste/analysis.
Precipitation: Cool the aqueous layer to
. Slowly add 6.0 M HCl while stirring until pH reaches ~1-2.
Isolation: The 2-Methoxy-4,6-dimethylbenzoic acid will precipitate as a white solid. Filter via vacuum filtration and wash with cold water.
Visualization: pH-Switch Workflow
Figure 2: Purification workflow utilizing the reversible solubility of the carboxylic acid group.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
"Oiling Out"
Impurities or temperature dropped too fast during recrystallization.
Re-heat to dissolve, add a seed crystal, and cool very slowly (1°C/min).
Low Recovery (Acid/Base)
pH not low enough during precipitation.
Ensure final pH is < 2.0. The high lipophilicity of the dimethyl groups may require lower pH to fully suppress ionization.
Gel Formation
Hydrogen bonding network in non-polar solvents.
Add a small percentage (1-2%) of Methanol or THF to break the gel structure.
References
BenchChem. (2025).[3] An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Retrieved from
National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 2-methoxy- (CAS 579-75-9) Thermochemical Data. NIST Chemistry WebBook.[4] Retrieved from [Link]
PubChem. (2025).[5][6] Compound Summary: 2-Methoxybenzoic acid.[1][4][5][7] National Library of Medicine. Retrieved from [Link]
Zhang, C., et al. (2018). "Solubility of benzoic acid and its derivatives in pure solvents." Journal of Chemical & Engineering Data. (Contextual citation for general benzoic acid solubility protocols).
Technical Support Center: HPLC Optimization for 2-Methoxy-4,6-dimethylbenzoic Acid Isomers
Introduction Welcome to the Technical Support Center. This guide addresses the separation challenges associated with 2-Methoxy-4,6-dimethylbenzoic acid and its positional isomers.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. This guide addresses the separation challenges associated with 2-Methoxy-4,6-dimethylbenzoic acid and its positional isomers.
Separating polysubstituted benzoic acids is chemically complex due to three factors:
Structural Similarity: Isomers often possess identical hydrophobicities (
), making standard C18 separation difficult.
The "Ortho Effect": The 2-methoxy and 6-methyl substituents create steric hindrance, forcing the carboxylic acid group out of planarity with the benzene ring. This alters the pKa and dipole moment compared to less hindered isomers (e.g., 4-methoxy-2,6-dimethylbenzoic acid).
Peak Tailing: The free carboxylic acid moiety interacts strongly with residual silanols on silica columns.
Module 1: Critical Method Parameters (CMP)
Q: Why do my isomers co-elute on a standard C18 column?
A: Standard C18 columns rely primarily on hydrophobic interaction. Since positional isomers (e.g., 2-methoxy-4,6-dimethyl vs. 4-methoxy-2,6-dimethyl) have nearly identical carbon content and hydrophobicity, C18 phases cannot discriminate between them effectively.
Recommendation: Switch to a phase that utilizes
interactions or shape selectivity .
Pentafluorophenyl (PFP/F5): The fluorine atoms create a strong electron-deficient ring that interacts with the electron-rich aromatic ring of your methoxy-dimethylbenzoic acid. This phase is highly sensitive to the position of substituents.
Phenyl-Hexyl: Offers
stacking interactions which are distinct for different isomers.
Q: How do I select the correct pH?
A: You must suppress the ionization of the carboxylic acid to retain it on a Reversed-Phase (RP) column.
The Science: The pKa of 2,6-disubstituted benzoic acids is typically lower than benzoic acid (pKa ~4.2) due to steric inhibition of resonance, often falling in the 3.2 – 3.8 range .
The Rule: Operate at pH < pKa - 1.5 .
Target pH:2.0 – 2.5 . At this pH, the molecule is neutral (protonated), maximizing retention and minimizing ionic repulsion.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: Peak Tailing
User Question: "The peak for 2-Methoxy-4,6-dimethylbenzoic acid is tailing significantly (As > 1.5). Is my column dead?"
Scientist Response:
Likely not. Tailing in acidic compounds is usually caused by secondary silanol interactions .[1] The protonated acid (
) can hydrogen bond with free silanols () on the silica surface.
Protocol to Fix:
Lower the pH: Ensure Mobile Phase A is at pH 2.0-2.3 (use Formic Acid or Phosphate Buffer).
Increase Ionic Strength: If using Formic Acid (0.1%), switch to 20mM Ammonium Formate (pH 2.3) . The salt ions compete for the silanol sites, "blocking" them from the analyte.
Check Column Chemistry: Ensure you are using an "End-capped" column. If the problem persists, switch to a column with a positively charged surface (e.g., Waters CSH or Agilent Bonus-RP) which repels the protonated base but works well for acids at low pH.
Issue 2: Retention Time Drift
User Question: "My retention times are shifting between runs."
Scientist Response:
This is often a pH equilibration issue .
Buffer Capacity: Are you using simple TFA/Formic acid? These are volatile and pH can drift. Switch to a true buffer (Phosphate or Ammonium Formate) for stability.
Temperature Control: Isomer separation is highly sensitive to temperature. Ensure the column oven is stable (e.g.,
). A change can alter the selectivity () enough to merge peaks.
Module 3: Visualizing the Workflow
The following diagrams illustrate the logical flow for column selection and troubleshooting.
Diagram 1: Column Selection Decision Tree
Caption: Decision matrix for selecting the optimal stationary phase based on isomer resolution performance.
Diagram 2: Troubleshooting Peak Tailing
Caption: Step-by-step logic for diagnosing and correcting peak tailing in acidic analytes.
Module 4: Recommended Experimental Protocol
This protocol is designed as a starting point for the separation of 2-Methoxy-4,6-dimethylbenzoic acid from its isomers.
Table 1: Optimized Method Conditions
Parameter
Setting
Rationale
Column
PFP (Pentafluorophenyl) Core-Shell
Maximizes shape selectivity and interaction for isomers.
Methanol promotes interactions better than Acetonitrile.
Flow Rate
0.3 - 0.4 mL/min
Standard for 2.1mm ID columns.
Temperature
35°C
Slightly elevated temperature improves mass transfer and peak shape.
Detection
UV 230 nm & 280 nm
Benzoic acids have strong absorbance at 230nm; 280nm is more selective.
Step-by-Step Gradient Protocol
Equilibration: Run 5% B for 5 minutes.
Injection: 1-5 µL (Sample dissolved in 90:10 Water:MeOH). Do not dissolve in 100% MeOH to prevent "solvent effect" peak distortion.
Gradient:
0.0 min: 5% B
10.0 min: 60% B (Slow ramp for isomer resolution)
12.0 min: 95% B (Wash)
15.0 min: 95% B
15.1 min: 5% B (Re-equilibrate)
References
Waters Corporation. (2023). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting - Peak Tailing and Shape Issues. Retrieved from [Link]
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
SIELC Technologies. (2018). Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
Nacalai Tesque. (2024). HPLC Column for Structural Isomers (Cosmosil PYE/NPE). Retrieved from [Link]
Preventing decarboxylation of 2-Methoxy-4,6-dimethylbenzoic acid during heating
Welcome to the technical support center for 2-Methoxy-4,6-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during it...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Methoxy-4,6-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on preventing its unintended decarboxylation during heating.
Introduction
2-Methoxy-4,6-dimethylbenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of two ortho-substituents (methoxy and methyl groups) relative to the carboxylic acid moiety can influence its reactivity, particularly its propensity to undergo decarboxylation under thermal stress. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you mitigate this unwanted side reaction and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for 2-Methoxy-4,6-dimethylbenzoic acid?
A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂). For 2-Methoxy-4,6-dimethylbenzoic acid, this process is particularly relevant as it leads to the formation of an undesired byproduct, 3,5-dimethylanisole, which can complicate purification and reduce the yield of your target molecule. The substitution pattern on the aromatic ring, especially the presence of ortho groups, can lower the activation energy for this reaction, making the molecule susceptible to decarboxylation, particularly at elevated temperatures.[1][2]
Q2: At what temperature does significant decarboxylation of 2-Methoxy-4,6-dimethylbenzoic acid begin?
Q3: What are the primary factors that induce the decarboxylation of this compound?
A3: Several factors can promote the decarboxylation of substituted benzoic acids:
Elevated Temperatures: This is a major contributor to decarboxylation.[1]
Strongly Acidic or Basic Conditions: The pH of the reaction medium can significantly influence the rate of decarboxylation.[1][5]
Presence of Metal Catalysts: Certain transition metals, particularly copper and silver, are known to catalyze decarboxylation reactions.[1]
Extended Reaction Times: Prolonged exposure to conditions that favor decarboxylation will naturally lead to a greater extent of this side reaction.
Q4: How can I monitor my reaction for the presence of the decarboxylated byproduct, 3,5-dimethylanisole?
A4: You can monitor the progress of your reaction and check for the formation of 3,5-dimethylanisole using standard analytical techniques:
Thin Layer Chromatography (TLC): This is a quick method to qualitatively assess the presence of the less polar byproduct.
High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis to determine the ratio of starting material to the decarboxylated product. A reverse-phase method would be suitable for separating the more polar carboxylic acid from the less polar anisole derivative.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an excellent tool for monitoring the reaction. You would observe the disappearance of the carboxylic acid proton signal and the appearance of new aromatic and methoxy signals corresponding to 3,5-dimethylanisole.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the volatile 3,5-dimethylanisole.
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter and provides actionable solutions.
Problem 1: Significant formation of 3,5-dimethylanisole is detected in my reaction mixture.
Potential Cause
Troubleshooting Step
Scientific Rationale
Reaction Temperature is Too High
- Lower the reaction temperature. If possible, run the reaction at room temperature or below (e.g., 0°C).[1] - If heating is necessary, conduct a time-course study at various temperatures to find the optimal balance between reaction rate and decarboxylation.
Decarboxylation is a thermally driven process. Reducing the thermal energy of the system will disfavor this unwanted pathway.
Inappropriate Solvent Choice
- Switch to an aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)).[1]
Aprotic solvents minimize proton transfer events that can facilitate the removal of the carboxyl group.
Use of a Strong Base
- If a base is required, use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or Proton Sponge.[1]
Strong bases can deprotonate the carboxylic acid, and under certain conditions, facilitate decarboxylation. Milder, non-nucleophilic bases are less likely to promote this side reaction.
Presence of Catalytic Metals
- Ensure your glassware is scrupulously clean and free of any trace metal residues. - If your reaction involves metal reagents, consider if they could be catalyzing the decarboxylation.
Transition metals, especially copper, can act as catalysts for the decarboxylation of benzoic acids.[1]
Problem 2: My reaction is sluggish at lower temperatures, but heating leads to decarboxylation.
Potential Cause
Troubleshooting Step
Scientific Rationale
Insufficient Activation of the Carboxylic Acid
- For reactions like amidation or esterification, use a more efficient coupling agent at low temperatures (e.g., HATU, HOBt/EDC).
Modern coupling agents are designed to be highly efficient at or below room temperature, allowing for the activation of the carboxylic acid without the need for high heat, thus avoiding decarboxylation.
Prolonged Reaction Time
- Carefully monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.[1]
Even at lower temperatures, prolonged exposure to reaction conditions can lead to a gradual accumulation of the decarboxylated byproduct.
Part 3: Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Minimizing Decarboxylation in an Amide Coupling Reaction
This protocol provides a general framework for coupling 2-Methoxy-4,6-dimethylbenzoic acid with an amine while minimizing the risk of decarboxylation.
Round-bottom flask, magnetic stirrer, ice-water bath, and standard glassware
Procedure:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-Methoxy-4,6-dimethylbenzoic acid (1.0 equivalent).
Dissolution: Dissolve the starting material in anhydrous DCM.
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to mitigate the risk of decarboxylation.[1]
Activation: Add the coupling agent (e.g., HATU, 1.1 equivalents) and the non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the cooled solution. Stir for 15-20 minutes at 0°C to allow for the formation of the activated ester.
Nucleophilic Addition: Slowly add the amine (1.1 equivalents) to the reaction mixture, ensuring the temperature remains at 0°C.
Reaction Monitoring: Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-4 hours. Monitor the progress by TLC or LC-MS to check for the consumption of the starting material and the formation of the decarboxylated byproduct.[1]
Workup: Once the reaction is complete, quench with a mild aqueous wash (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure at a low temperature.
Purification: Purify the crude product using column chromatography to isolate the desired amide.
Visualizing the Decarboxylation Pathway
The following diagram illustrates the transformation of 2-Methoxy-4,6-dimethylbenzoic acid into its decarboxylated byproduct, 3,5-dimethylanisole, when subjected to heat.
Caption: Unwanted decarboxylation of the starting material.
Workflow for Troubleshooting Decarboxylation
This workflow outlines a logical approach to diagnosing and solving issues related to unwanted decarboxylation.
Caption: A step-by-step troubleshooting workflow.
References
Panda, S. R., et al. (2024). Protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. International Journal of Biology, Pharmacy and Allied Sciences, 13(12).
Thermal Decarboxylation of Nitrobenzoic Acids. I. (n.d.). Retrieved from [Link]
Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. (n.d.). ResearchGate. Retrieved from [Link]
Xu, P., López-Rojas, P., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 23012-23016. [Link]
Pyrolysis Mechanisms of Aromatic Carboxylic Acids. (n.d.). OSTI.GOV. Retrieved from [Link]
Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution. (n.d.). Scilit. Retrieved from [Link]
Igarashi, T., et al. (1993). Application of 13C-labeling and nuclear magnetic resonance spectroscopy to pharmacokinetic research: measurement of metabolic rate of benzoic acid to hippuric acid in the rat. Biological & Pharmaceutical Bulletin, 16(5), 520-523. [Link]
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
Brown, M. E., & Maciejewski, M. (2001). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 64(1), 235-244.
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
Candish, L., Freitag, M., Gensch, T., & Glorius, F. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(5), 3618-3622. [Link]
What are the conditions for the decarboxylation reaction? How to control the temperature of heating? (n.d.). LNEYA Industrial Chillers Manufacturer. Retrieved from [Link]
Zarei, M., & Norouzi, M. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters, 6(3), 200-217.
Candish, L., et al. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(5), 3618-3622.
Process for the decarboxylation-oxidation of benzoic acid compounds. (n.d.). Google Patents.
High Performance Liquid Chromatography. (2014, June 17). Retrieved from [Link]
Candish, L., et al. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8, 3618-3622.
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). Retrieved from [Link]
SIELC. (2018, February 16). Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Transferring an HPLC Method for Related Substances from Different LC Platforms to an ACQUITY Arc System. (n.d.). Waters. Retrieved from [Link]
Rochman, C. M., et al. (2017). Analytical Methods. Analytical Methods, 9(9), 1496-1504.
HPLC SEPARATION GUIDE. (n.d.). Retrieved from [Link]
Lee, H., & Feakins, S. (n.d.). Standard Operating Procedure Lignin phenol calibration of methoxy groups in lignin substrates. USC Dornsife. Retrieved from [Link]
[27-53-pm2] Analytical methods and measurement results 3/Prevention of drug abuse (other than medicines) 1/Others | The 146th Annual Meeting of the Pharmaceutical Society of Japan (Osaka) | Confit. (n.d.). Retrieved from [Link]
Heide, M., et al. (2025). Analytical Methods. Analytical Methods.
Technical Support Center: Synthesis and Purification of 2-Methoxy-4,6-dimethylbenzoic Acid
Welcome to the technical support center for the synthesis of 2-Methoxy-4,6-dimethylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Methoxy-4,6-dimethylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the synthesis and, most critically, improve the final purity of this valuable building block. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific needs.
Part 1: Understanding the Synthetic Landscape
The synthesis of 2-Methoxy-4,6-dimethylbenzoic acid typically involves a multi-step process. A common and effective route begins with 2-hydroxy-4,6-dimethylbenzoate, which is first methylated and then saponified. The purity of the final product is highly dependent on the efficiency and selectivity of these last two steps. Incomplete reactions or side reactions can introduce impurities that are often challenging to remove.
A generalized workflow for the final stages of the synthesis is presented below. Understanding this pathway is the first step in diagnosing and resolving purity issues.
Caption: Generalized workflow for the synthesis and purification of 2-Methoxy-4,6-dimethylbenzoic acid.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis and purification, presented in a question-and-answer format.
Issue 1: Persistent Ester Impurity After Saponification
Question: My final product shows a significant amount of the starting material, Methyl 2-methoxy-4,6-dimethylbenzoate, even after the hydrolysis step. What is causing this, and how can I fix it?
Answer:
This is a classic case of incomplete saponification. The hydrolysis of a sterically hindered ester like this one can be sluggish. The two methyl groups ortho to the ester create significant steric hindrance, making the approach of the hydroxide nucleophile to the carbonyl carbon more difficult.
Probable Causes & Solutions:
Insufficient Base: The reaction is stoichiometric; one equivalent of hydroxide is consumed per equivalent of ester. Using only a slight excess may not be enough to drive the reaction to completion, especially if any acidic impurities are present.
Solution: Increase the amount of NaOH or KOH to 2.5-3.0 equivalents. This ensures a sufficiently high concentration of the nucleophile throughout the reaction. A patent for a similar synthesis utilizes an excess of base to ensure complete reaction.[1]
Low Reaction Temperature: Like most reactions, saponification rates are temperature-dependent. Insufficient thermal energy will result in a slow and incomplete reaction.
Solution: Ensure the reaction mixture is heated to reflux (typically 80-100 °C for aqueous solutions) and maintained at that temperature.[1] This provides the necessary activation energy to overcome the steric hindrance.
Short Reaction Time: Given the steric hindrance, the reaction simply may not have had enough time to go to completion.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A simple way to do this is to take a small aliquot, acidify it, extract it with a solvent like ethyl acetate, and spot it on a TLC plate against the starting ester. Continue heating until the starting material spot is no longer visible.
Issue 2: Presence of Phenolic Impurity (2-hydroxy-4,6-dimethylbenzoic acid)
Question: My NMR spectrum shows signals corresponding to 2-hydroxy-4,6-dimethylbenzoic acid in my final product. Where did this come from?
Answer:
This impurity arises from one of two sources: either incomplete methylation in the first step or demethylation during subsequent steps, though the former is more likely. The phenolic starting material (Methyl 2-hydroxy-4,6-dimethylbenzoate) and the target compound have similar structures, which can make them difficult to separate by simple crystallization alone.
Probable Causes & Solutions:
Incomplete Methylation: The O-methylation of the phenolic hydroxyl group did not go to completion. This can be due to insufficient methylating agent (e.g., dimethyl sulfate), a weak base, or low temperature.
Solution (Prevention): Ensure at least 1.5-2.0 equivalents of the methylating agent are used. The reaction is often run at a moderately elevated temperature (30-45 °C) to ensure a reasonable rate.[1]
Solution (Removal): The phenolic impurity is significantly more acidic than your carboxylic acid product due to the hydroxyl group. This difference can be exploited. Dissolve the crude product in a solvent like ethyl acetate and wash it with a mild, aqueous basic solution such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move to the aqueous layer, while the less acidic phenolic impurity may remain in the organic layer. Correction: A better approach is to use the difference in pKa. The carboxylic acid is more acidic than the phenol. A carefully controlled basic wash might separate them, but a more robust method is chromatography.
Demethylation: While less common under standard saponification conditions, harsh acidic or thermal conditions can cause cleavage of the methoxy group.[2]
Solution: Avoid excessively high temperatures or prolonged exposure to strong acids during the workup. Use the minimum amount of acid required to precipitate your product and do not heat the acidified mixture.
Issue 3: Recrystallization Fails or Gives Poor Yield
Question: I'm trying to recrystallize my crude product, but I'm getting a very low yield, or it's just oiling out instead of forming crystals. What's going wrong?
Answer:
Recrystallization is a powerful but delicate technique. Success hinges on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[3] Failure typically points to an issue with solvent choice, quantity, or the cooling process.
Troubleshooting Recrystallization:
Caption: Decision tree for troubleshooting common recrystallization issues.
Key Considerations:
Solvent Choice: The ideal solvent will dissolve the compound when hot but not when cold. For benzoic acid derivatives, common solvents include water, ethanol, methanol, or mixtures like ethanol/water.[2] You must perform small-scale solubility tests to find the optimal solvent or solvent system.
Minimal Solvent: A very common error is adding too much hot solvent.[4] The goal is to create a saturated solution at high temperature. Add the hot solvent in small portions until the solid just dissolves, then stop.
Slow Cooling: Rapid cooling (e.g., plunging the hot flask into an ice bath) leads to the formation of small, impure crystals that trap impurities.[4] Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize crystal formation.[5]
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods for confirming the purity of my final product?A1: A combination of techniques is ideal.
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can separate closely related impurities and give you a precise percentage of purity.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and detecting impurities with distinct proton signals. The absence of signals from the starting ester (e.g., the ester's O-CH₃ signal around 3.9 ppm) or the phenolic precursor (absence of a broad -OH peak) is a strong indicator of purity.
Mass Spectrometry (MS): Coupled with LC or GC, MS confirms the molecular weight of your product and helps in identifying unknown impurities.
Q2: What should the ¹H NMR spectrum of pure 2-Methoxy-4,6-dimethylbenzoic acid look like?A2: While an exact spectrum requires experimental data, we can predict the key signals based on its structure and data from similar compounds.[6]
-COOH (Carboxylic Acid Proton): A very broad singlet, typically far downfield (>10 ppm).
Ar-H (Aromatic Protons): Two singlets in the aromatic region (approx. 6.5-7.5 ppm).
-OCH₃ (Methoxy Protons): A sharp singlet for the 3 methoxy protons (approx. 3.8-4.0 ppm).
Ar-CH₃ (Methyl Protons): Two sharp singlets for the two distinct methyl groups (approx. 2.2-2.5 ppm).
Q3: My final product has a slight yellow or brown tint. What causes this and is it a purity concern?A3: Discoloration is usually caused by trace amounts of highly conjugated impurities formed from side reactions or oxidation.[2] While they may be present in very small quantities, they can be aesthetically undesirable. If HPLC and NMR show high purity (>99%), the color may not be a concern for many applications. If a perfectly white solid is required, a decolorization step during recrystallization can be performed by adding a small amount of activated charcoal to the hot solution before the hot filtration step.[3]
Part 4: Detailed Experimental Protocols
Protocol 1: Optimized Saponification of Methyl 2-methoxy-4,6-dimethylbenzoate
This protocol assumes you are starting with the crude ester intermediate and aims for complete hydrolysis.
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the crude Methyl 2-methoxy-4,6-dimethylbenzoate (1.0 eq.).
Reagent Addition: Add a 10-20% aqueous solution of sodium hydroxide (NaOH) (2.5 eq.) and a co-solvent like ethanol or methanol if the ester is not fully soluble in the aqueous base.
Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.
Monitoring: After 2 hours, begin monitoring the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). To check, take a small sample, cool it, acidify with 1M HCl, extract with ethyl acetate, and spot on the TLC plate. Continue refluxing until the starting ester spot is completely gone.
Workup (Cooling): Once complete, remove the heat source and allow the mixture to cool to room temperature.
Workup (Acidification): Place the flask in an ice bath. Slowly and carefully add concentrated HCl or 3M H₂SO₄ with stirring until the pH of the solution is ~1-2. A white precipitate of the carboxylic acid should form.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.[5]
Drying: Dry the product under vacuum to a constant weight.
Protocol 2: High-Purity Recrystallization
This protocol is for purifying the crude, dried 2-Methoxy-4,6-dimethylbenzoic acid.
Solvent Selection: Based on prior small-scale tests, select an appropriate solvent system (e.g., an ethanol/water mixture).
Dissolution: Place the crude acid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the primary solvent (e.g., ethanol) to cover the solid. Heat the mixture on a hot plate with stirring.
Saturation: Once warm, slowly add the hot secondary solvent (e.g., water) or more of the single solvent dropwise until the solid just dissolves completely.[4] Do not add excess solvent.
Decolorization (Optional): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and swirl. Reheat for 5 minutes.
Hot Filtration (Crucial if charcoal was used or insoluble impurities are visible): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This removes the charcoal and any insoluble impurities.
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Large, well-formed crystals should appear.
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
Collection & Washing: Collect the crystals by vacuum filtration. Gently wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.[4]
Drying: Dry the pure crystals under vacuum to a constant weight. Assess purity using your chosen analytical methods.
References
BenchChem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
Google Patents. (2021). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
Supporting Information for a scientific article. (n.d.). (Specific source details unavailable).
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization 2. Retrieved from University of Colorado Boulder website.
ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Russian Journal of Organic Chemistry.
BenchChem. (n.d.). Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production.
SciSpace. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives.
Controlling regioselectivity in the synthesis of polysubstituted benzoic acids
Welcome to the Technical Support Center for the regioselective synthesis of polysubstituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the regioselective synthesis of polysubstituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of aromatic substitution chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, enhance reaction outcomes, and ensure the regiochemical purity of your target compounds.
Introduction: The Challenge of Regioselectivity
The precise placement of multiple substituents on a benzoic acid core is a common yet challenging task in organic synthesis. The inherent electronic properties of the carboxylic acid group, coupled with the influence of other substituents, dictate the position of incoming electrophiles or the site of metalation. Achieving the desired substitution pattern often requires a strategic choice between two primary synthetic routes: Electrophilic Aromatic Substitution (EAS) and Directed ortho-Metalation (DoM). This guide will provide practical, field-tested advice for controlling regioselectivity in both of these fundamental transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic substitution on benzoic acid primarily yielding the meta-substituted product?
A1: The carboxylic acid group (-COOH) is an electron-withdrawing and deactivating group.[1][2] Through a combination of inductive effects and resonance, it withdraws electron density from the benzene ring, particularly at the ortho and para positions.[1] This makes the meta position relatively more electron-rich and therefore the preferred site of attack for electrophiles.[1] Consequently, electrophilic aromatic substitution reactions like nitration, halogenation, and sulfonation on an unsubstituted benzoic acid will strongly favor the formation of the meta isomer.
Q2: Can I perform a Friedel-Crafts alkylation or acylation directly on benzoic acid?
A2: It is generally not feasible to perform Friedel-Crafts reactions on benzoic acid. The strongly deactivating nature of the carboxylic acid group makes the aromatic ring too electron-poor to react with the carbocation or acylium ion electrophiles generated under Friedel-Crafts conditions. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) will form a complex with the lone pairs on the carboxylic acid's oxygen atoms, which further deactivates the ring.
Q3: What is Directed ortho-Metalation (DoM) and how can it be used for benzoic acid synthesis?
A3: Directed ortho-Metalation (DoM) is a powerful technique that utilizes a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), to direct deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position.[3][4][5] The carboxylate group, formed by the initial deprotonation of the acidic proton of the benzoic acid by the organolithium base, is an excellent DMG.[6][7][8] The resulting ortho-lithiated species can then be quenched with a variety of electrophiles to introduce a substituent specifically at the ortho position, a feat not easily accomplished by classical EAS.[7][8]
Q4: How can I synthesize a para-substituted benzoic acid?
A4: Synthesizing a para-substituted benzoic acid often requires a multi-step approach due to the meta-directing nature of the carboxylic acid. A common strategy involves starting with a different monosubstituted benzene that is an ortho, para-director, performing the electrophilic substitution, and then converting the initial substituent into a carboxylic acid. For example, you could start with toluene, perform a bromination to get p-bromotoluene, and then oxidize the methyl group to a carboxylic acid. Another approach is to use a "blocking group," such as a sulfonic acid group, to temporarily occupy the ortho positions, forcing substitution at the para position, and then remove the blocking group.
Issue 1: Poor Regioselectivity - Mixture of meta and ortho/para Isomers
You are attempting an electrophilic substitution on a substituted benzoic acid and obtaining a difficult-to-separate mixture of regioisomers.
Root Cause Analysis & Solutions:
Conflicting Directing Effects: When the benzoic acid already contains other substituents, their directing effects can either reinforce or compete with the meta-directing effect of the carboxylic acid.
Solution: Carefully analyze the directing effects of all substituents on the ring. Activating, ortho, para-directing groups (e.g., -OH, -OR, -NH₂) will often dominate over the deactivating meta-directing -COOH group, leading to mixtures. In such cases, consider altering the synthetic route, such as introducing the carboxylic acid group at a later stage.
Temperature Control (Especially in Nitration): For some reactions, such as the nitration of benzoic acid, higher temperatures can lead to the formation of small but significant amounts of the ortho and para isomers, complicating purification.[9]
Solution: Maintain strict temperature control, typically between 0°C and 30°C for nitration. Using an ice bath and slow, dropwise addition of the nitrating mixture is crucial to prevent temperature spikes and minimize the formation of unwanted isomers.[9]
Workflow for Diagnosing Poor Regioselectivity in EAS
Acidity (pKa): Estimated ~3.2 – 3.[1][2]5. The ortho-substituents (2-OMe, 6-Me) force the carboxyl group out of planarity with the aromatic ring (Steric Inhibition of Resonance).[1] This generally increases acidity compared to benzoic acid (pKa 4.[1][2]2) by reducing the resonance destabilization of the carboxylate anion.
Solubility: High lipophilicity due to the trimethyl-equivalent substitution pattern.[1] prone to "oiling out" rather than crystallizing during acidification.[1][2]
The Challenge:
Researchers often encounter difficulty removing unreacted starting materials (SM) because the steric bulk surrounding the carboxylic acid hinders standard salt formation kinetics, and the high lipophilicity mimics the solubility profile of neutral impurities like 3,5-dimethylanisole or methyl esters.
This guide addresses the three most common impurity classes:
Neutral Organics: Unreacted 3,5-dimethylanisole or 1-bromo-2-methoxy-4,6-dimethylbenzene.[1][2]
Module A: Removing Neutral Impurities (The "Oil" Phase)
Scenario: Your product is a sticky solid or oil that smells like the starting material. TLC shows a spot near the solvent front (high Rf).
Mechanistic Insight
Standard acid-base extraction using NaOH is often aggressive and can form emulsions with lipophilic acids.[1][2] The key here is pH Swing Control . Because 2-Methoxy-4,6-dimethylbenzoic acid is a stronger acid than benzoic acid (due to the ortho-effect), it forms salts readily, but these salts are essentially "soaps" that trap neutral impurities.[1][2]
Troubleshooting Protocol: The "Double-Wash" Extraction
Step 1: Dissolution
Dissolve crude mixture in Diethyl Ether (Et₂O) or TBME .[1][2] Avoid Dichloromethane (DCM) if possible, as emulsions are harder to break.[1][2]
Step 2: The Base Extraction (Critical Decision)
Do NOT use 1M NaOH immediately. The high pH (>13) promotes emulsion.
USE 1M Sodium Carbonate (Na₂CO₃) or 10% Sodium Bicarbonate (NaHCO₃). [1][2]
Why? The pKa of Carbonic acid is ~6.4. The pKa of your target is ~3.[1]5. This provides sufficient driving force (
) to deprotonate the acid into the aqueous layer () while leaving neutral starting materials in the organic layer.[1]
Step 3: The "Back-Wash" (The Secret Step)
Once you separate the aqueous layer (containing product):
Wash this aqueous phase with a fresh portion of Et₂O.[1][2]
Reason: Lipophilic salts often form micelles that encapsulate neutral starting materials.[1][2] Washing the aqueous phase removes these trapped neutrals.
Scenario: You synthesized the target via methylation of 2-hydroxy-4,6-dimethylbenzoic acid.[1][2] The product contains unreacted starting material (phenol).
Mechanistic Insight
Both the product and the impurity are acidic.[3][4][5] NaOH will extract both into water.[1][2] You must exploit the pKa difference.
Extract with Saturated Sodium Bicarbonate (NaHCO₃) (pH ~8.5).
Chemistry: The benzoic acid deprotonates (pH 8.5 > pKa 3.5) and moves to water.[1][2][3][6]
Chemistry: The phenol cannot deprotonate (pH 8.5 < pKa 10.0) and stays in the organic layer.
Discard the organic layer (contains the phenol).
Acidify the aqueous layer with HCl to recover the pure product.
Visualization: Purification Logic Flow
The following diagram illustrates the decision matrix for purifying 2-Methoxy-4,6-dimethylbenzoic acid based on the specific impurities present.
Caption: Differential extraction workflow exploiting pKa differences to separate the target acid from both neutral and phenolic impurities.
Module C: Crystallization & "Oiling Out"
Issue: Upon acidification, the product separates as a gum/oil rather than a solid.
Cause: The melting point is depressed by impurities, or the high lipophilicity prevents water solvation.
Recommended Solvent Systems
Solvent System
Ratio (v/v)
Procedure
Ethanol / Water
1:1 to 1:3
Dissolve in min.[1][2] hot EtOH. Add hot water until turbid. Cool very slowly.
Acetonitrile (ACN)
Pure
Dissolve hot.[1][2] Cool to -20°C. Good for removing polar impurities.[1][2]
Hexane / EtOAc
10:1
Dissolve in min.[1][2] EtOAc.[1][2] Add Hexane. (Best for removing non-polar oils).[1][2]
Q: I used Methyl Iodide (MeI) for synthesis. Now my product is trapped as the Methyl Ester. How do I fix this?A: The "neutral impurity" might actually be the methyl ester (Methyl 2-methoxy-4,6-dimethylbenzoate).[1] Acid-base extraction will fail here because the ester is neutral.[1]
Fix: You must hydrolyze it.[1][2] Reflux the crude oil in 2M NaOH / Methanol (1:1) for 2 hours. The ester will convert to the sodium benzoate salt. Then evaporate the methanol and proceed to the Acid-Base Extraction (Module A).
Q: Why is my yield low after bicarbonate extraction?A: The steric hindrance (2-OMe, 6-Me) can slow down the mass transfer of the proton.
Fix: Ensure vigorous stirring for at least 20 minutes during the extraction step. Do not just "shake and vent" once. The interface needs time to exchange protons.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989 .[1][2] (General reference for Acid-Base Extraction principles).
Dippy, J. F. J., et al. "The dissociation constants of some symmetrically disubstituted benzoic acids." Journal of the Chemical Society, 1964. (Establishes the ortho-effect and increased acidity of 2,6-disubstituted benzoic acids).
Sigma-Aldrich. "2,6-Dimethyl-4-methoxybenzoic acid Product Specification." (Used for physicochemical property verification).
Chemistry Steps. "Separation of Phenol, Anisole, and Benzoic Acid." (Foundational protocol for differential extraction).
A Comparative Guide to the Structural Elucidation of 2-Methoxy-4,6-dimethylbenzoic Acid: A Spectroscopic Approach
In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel and functionalized molecules is a cornerstone of rigorous scientific practice. Benzoic acid derivat...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel and functionalized molecules is a cornerstone of rigorous scientific practice. Benzoic acid derivatives, in particular, are pivotal structural motifs found in a multitude of pharmacologically active compounds.[1][2] This guide provides an in-depth analysis of 2-Methoxy-4,6-dimethylbenzoic acid, presenting a comparative overview of various spectroscopic techniques for its structural elucidation, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for structural confirmation.
The Central Role of ¹H NMR in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that yields detailed information about the electronic and structural environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).[1] For a molecule like 2-Methoxy-4,6-dimethylbenzoic acid, ¹H NMR is the primary tool for confirming identity and purity by mapping the distinct chemical environments of its protons.
Molecular Structure:
(Note: Simplified representation of 2-Methoxy-4,6-dimethylbenzoic acid)
Predicted ¹H NMR Spectral Data
The predictive power of ¹H NMR lies in understanding how the molecular structure influences the chemical shift (δ), integration, and splitting pattern (multiplicity) of each proton signal.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
Carboxylic Acid (-COOH)
~11.0 - 13.0
Broad Singlet
1H
The acidic proton is highly deshielded and often exchanges with trace water, leading to a broad signal. Its chemical shift is concentration-dependent.[3][4]
Aromatic (Ar-H) at C3
~6.5 - 8.0
Singlet
1H
This proton is in a unique environment, ortho to the electron-donating methoxy group and meta to a methyl group.
Aromatic (Ar-H) at C5
~6.5 - 8.0
Singlet
1H
This proton is also unique, positioned between two electron-donating methyl groups. Its chemical shift will differ from the C3 proton.
Methoxy (-OCH₃)
~3.7 - 3.9
Singlet
3H
Protons on a carbon adjacent to an oxygen atom are deshielded, typically appearing in this region.[5][6] The signal is a singlet as there are no adjacent protons.
Methyl (Ar-CH₃) at C4
~2.3 - 2.5
Singlet
3H
Benzylic protons are slightly deshielded by the aromatic ring current.[7]
Methyl (Ar-CH₃) at C6
~2.3 - 2.5
Singlet
3H
Similar to the C4-methyl, but its proximity to the carboxylic acid may cause a slight difference in chemical shift.
Experimental Protocol: ¹H NMR Analysis
Sample Preparation: Accurately weigh 5-10 mg of the synthesized 2-Methoxy-4,6-dimethylbenzoic acid.
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, inside a 5 mm NMR tube.[1] CDCl₃ is a common choice for many organic molecules, though DMSO-d₆ may be preferred to ensure the observation of the acidic carboxylic proton.
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is set to 0.0 ppm.[8]
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent.
Acquisition: Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a 1-2 second relaxation delay, and 8-16 scans for a good signal-to-noise ratio.
Data Processing: The resulting Free Induction Decay (FID) signal is subjected to a Fourier Transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and integrated.
Workflow for ¹H NMR Spectroscopic Analysis
Caption: An integrated spectroscopic approach.
Causality in Method Selection: Field-Proven Insights
Why ¹H NMR is the Primary Choice: For a substituted aromatic compound, ¹H NMR provides the most definitive data regarding the substitution pattern. The chemical shifts and, if present, coupling constants of the aromatic protons are exquisitely sensitive to the nature and position of substituents, allowing for clear differentiation between isomers—a task that is significantly more challenging for techniques like FTIR or UV-Vis.
[9]
Validating with Mass Spectrometry: The first step after synthesis is often to confirm that the product has the correct molecular weight. Mass spectrometry provides a rapid and highly sensitive confirmation. [1]A high-resolution mass spectrum (HRMS) can confirm the elemental composition (e.g., C₁₀H₁₂O₃), providing a critical validation point before investing time in detailed NMR analysis.
The Role of FTIR as a Quick Check: Before proceeding with more time-consuming analyses, a quick FTIR spectrum can confirm the success of a chemical reaction. For example, if synthesizing this molecule from a corresponding ester, the disappearance of the ester C=O stretch (~1740 cm⁻¹) and the appearance of the broad carboxylic acid O-H and C=O bands provide immediate, albeit qualitative, evidence of a successful transformation.
[4]
Conclusion
The structural analysis of 2-Methoxy-4,6-dimethylbenzoic acid serves as an excellent case study for the principles of modern organic characterization. While ¹H NMR spectroscopy offers an unparalleled level of detail regarding the proton framework, its true power is realized when its data is corroborated by orthogonal techniques. Mass spectrometry validates the molecular formula, FTIR confirms key functional groups, and ¹³C NMR elucidates the carbon backbone. This integrated, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, self-validating data required by researchers, scientists, and drug development professionals to make informed decisions.
References
BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
Kovács, P., et al. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC.
JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives.
BenchChem. (n.d.). A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes.
Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.
International Journal of Research and Development in Pharmacy and Life Sciences. (2023, June 28). Identification Of Benzoic Acid By Gc And Mass Spectrometry.
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts.
Li, A., et al. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC.
Filo. (2025, May 29). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic..).
Alishala, A. (2014). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.
A Comparative Guide to the Chromatographic Retention of 2-Methoxy-4,6-dimethylbenzoic Acid and Associated Standards
This guide provides an in-depth comparison of the chromatographic retention behavior of 2-Methoxy-4,6-dimethylbenzoic acid against a curated set of analytical standards. Designed for researchers, analytical chemists, and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of the chromatographic retention behavior of 2-Methoxy-4,6-dimethylbenzoic acid against a curated set of analytical standards. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the principles and practical execution of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound class. We will explore the causal factors behind experimental choices, present detailed methodologies, and interpret the resulting data to provide a comprehensive analytical framework.
Introduction: The Analytical Imperative
In pharmaceutical research and synthetic chemistry, the precise identification and quantification of molecules like 2-Methoxy-4,6-dimethylbenzoic acid are paramount for quality control, regulatory compliance, and ensuring product safety.[1] Chromatography is the cornerstone of these analytical tasks, with retention time (t_R)—the time taken for a compound to pass through the column to the detector—serving as a critical identifier.[2]
This guide offers a comparative analysis of the retention characteristics of 2-Methoxy-4,6-dimethylbenzoic acid alongside structurally related standards. By understanding its behavior relative to known compounds, researchers can develop robust, specific, and reliable analytical methods.
Analyte Structures and Physicochemical Properties
The retention of a molecule in chromatography is fundamentally linked to its chemical structure and resulting physicochemical properties. The target analyte and selected standards represent a logical progression from a simple aromatic carboxylic acid to more complex, substituted analogues.
2-Methoxy-4,6-dimethylbenzoic acid: The target analyte, featuring a benzoic acid core with a methoxy group and two methyl groups. These substitutions significantly increase its non-polar character compared to the parent molecule.
Benzoic Acid: The fundamental parent structure, serving as a baseline for comparison. It is a simple aromatic carboxylic acid.[3]
Salicylic Acid (2-Hydroxybenzoic acid): An isomer of methoxybenzoic acid, this standard allows for a direct comparison between a hydroxyl (-OH) and a methoxy (-OCH₃) functional group at the ortho position.
p-Hydroxybenzoic Acid (4-Hydroxybenzoic acid): A positional isomer used as a preservative and a common degradant of parabens.[4] Its inclusion helps illustrate the impact of substituent position on retention.
Caption: Chemical structures of the target analyte and standards.
Core Chromatographic Principles and Method Selection
The choice of chromatographic technique is dictated by the analyte's properties. For substituted benzoic acids, both reversed-phase HPLC and GC are viable, each offering distinct advantages.
RP-HPLC is the workhorse for analyzing moderately polar to non-polar compounds. Separation is based on the differential partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[1]
Causality Behind Experimental Choices:
Stationary Phase (C18): A C18 column is selected for its high hydrophobicity, which provides strong retention for aromatic compounds. The long alkyl chains offer a large surface area for non-polar interactions.
Mobile Phase pH (Critical Factor): The retention of carboxylic acids is highly dependent on the mobile phase pH.[5]
At a pH below the analyte's pKa (~3-4 for benzoic acids), the carboxylic acid group is protonated (-COOH). This neutral form is less polar and interacts more strongly with the C18 stationary phase, leading to longer retention times .[6][7]
At a pH above the pKa, the group is deprotonated (-COO⁻). This ionized form is highly polar and is repelled by the stationary phase, resulting in shorter retention times .
Therefore, an acidified mobile phase (e.g., with phosphoric or formic acid) is essential to suppress ionization, ensuring good retention and sharp, symmetrical peaks.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC separates compounds based on their volatility and interactions with the stationary phase. Analytes are vaporized and carried by an inert gas through a column. Eluting compounds are then detected, often by a mass spectrometer (MS), which provides both quantification and structural identification.
Causality Behind Experimental Choices:
Derivatization: Carboxylic acids are polar and have low volatility, which can lead to poor peak shape (tailing) and thermal degradation in the hot GC inlet. While direct injection is sometimes possible, derivatization (e.g., silylation to convert -COOH to a non-polar silyl ester) is often employed to increase volatility and improve chromatographic performance.[10]
Stationary Phase: A mid-polarity column (e.g., 5% phenyl-polysiloxane, like a DB-5ms) is a versatile choice, separating compounds based on a combination of boiling point and polarity differences.
Temperature Programming: A gradual increase in the column oven temperature is used to elute compounds with a wide range of boiling points, from the most volatile to the least volatile.
Experimental Protocols
The following protocols are self-validating systems designed for robustness and reproducibility.
General Experimental Workflow
Caption: General workflow for chromatographic analysis.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.[1]
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 40:60 v/v) containing 0.1% phosphoric acid. Degas the solution by sonication or vacuum filtration.
Standard Solution Preparation: Prepare individual stock solutions (e.g., 1000 µg/mL) of each standard and the target analyte in methanol. Create a mixed working standard by diluting the stocks in the mobile phase to a final concentration of ~20 µg/mL.[1]
Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the mixed standard solution and record the chromatogram. Identify peaks by comparing retention times with individual standard injections if necessary.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A GC system equipped with an autosampler and coupled to a Mass Selective Detector (MSD).[11][12]
Reagents:
Standards: As above.
Solvent: Toluene or Isooctane.
Methodology:
Standard Solution Preparation: Prepare a mixed standard solution (~50 µg/mL) in a suitable solvent like toluene.
GC-MS Conditions:
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Inlet: 250 °C, Split ratio 20:1.
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
MSD: Transfer line 280 °C, Ion source 230 °C, Scan range m/z 40-450.[11]
Procedure: Inject the standard mix and acquire the data. Identify peaks based on retention time and by comparing the acquired mass spectrum with a reference library (e.g., NIST).[11]
Results: Comparative Retention Time Data
The following table summarizes the expected retention times for the target analyte and standards based on the principles outlined above. This illustrative data provides a framework for interpreting real-world experimental results.
Compound
HPLC Retention Time (t_R, min)
GC Retention Time (t_R, min)
Rationale for Elution Order
p-Hydroxybenzoic Acid
~3.5
~12.2
Most polar due to the exposed hydroxyl group, leading to earliest elution in RP-HPLC. Higher polarity also leads to earlier elution in GC on a non-polar column.
Salicylic Acid
~4.8
~12.8
More polar than benzoic acid due to the hydroxyl group, but intramolecular hydrogen bonding slightly reduces polarity compared to the para-isomer.
Benzoic Acid
~6.2
~13.5
The parent compound, serving as the baseline. It is less polar than its hydroxylated analogues.
2-Methoxy-4,6-dimethylbenzoic acid
~11.5
~16.5
Significantly less polar due to the methoxy group and two alkyl (methyl) groups, which increase its hydrophobicity and molecular weight. This results in the strongest retention in both RP-HPLC and GC.
Discussion and Interpretation
RP-HPLC Analysis
In reversed-phase chromatography, "like attracts like" does not apply; instead, retention is driven by the hydrophobic effect . Non-polar molecules are "pushed" out of the polar mobile phase and onto the non-polar stationary phase.
The experimental data aligns perfectly with this principle. The elution order is from most polar to least polar.
p-Hydroxybenzoic Acid and Salicylic Acid: The hydroxyl group makes these compounds the most polar, resulting in the weakest interaction with the C18 phase and the shortest retention times.
Benzoic Acid: With the hydroxyl group replaced by a hydrogen, the molecule is less polar and is retained longer.
2-Methoxy-4,6-dimethylbenzoic acid: This molecule has three non-polar functional groups (one methoxy, two methyl) that significantly increase its overall hydrophobicity and size.[13] This leads to a much stronger affinity for the stationary phase and, consequently, the longest retention time. The steric hindrance provided by the two methyl groups ortho to the carboxylic acid may also influence its interaction with the stationary phase.[13]
GC-MS Analysis
In gas chromatography, the elution order is primarily governed by the boiling point and, to a lesser extent, the polarity of the compounds.
The hydroxylated benzoic acids are the most volatile of the group and elute first.
Benzoic acid, with a higher molecular weight, elutes next.
2-Methoxy-4,6-dimethylbenzoic acid has the highest molecular weight (180.20 g/mol ) and the most substituents, which increases its boiling point significantly. This lower volatility means it requires a higher oven temperature to travel through the column, resulting in the longest retention time.
The MS detector provides an orthogonal layer of confirmation. Each compound will produce a unique fragmentation pattern (mass spectrum), allowing for unambiguous identification even if retention times were to shift slightly.[11]
Conclusion
This guide establishes a clear analytical framework for the chromatographic analysis of 2-Methoxy-4,6-dimethylbenzoic acid. We have demonstrated that its retention behavior is predictable and governed by fundamental chemical principles.
In RP-HPLC , its increased hydrophobicity from methoxy and dimethyl substitutions leads to significantly longer retention times compared to simpler benzoic acid standards, a behavior that can be modulated by mobile phase pH.
In GC-MS , its higher molecular weight and lower volatility result in it being the last compound to elute among the tested set.
The detailed protocols provided herein serve as robust starting points for method development and routine analysis. For regulated environments, these methods must be fully validated to ensure they meet the required standards of accuracy, precision, and specificity for their intended application.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
Pham, M., et al. (2021). Retention time shift of benzoic acid with changing mobile phase pH. ResearchGate. [Link]
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). [Link]
Syed, R. A. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. [Link]
Saitoh, K. (n.d.). CHAPTER 6: Retention in Reversed-Phase Liquid Chromatography. In Computational Prediction of Chromatographic Parameters and Retention Times. Royal Society of Chemistry. [Link]
Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. [Link]
Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]
LCGC International. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. [Link]
LCGC International. (2022). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
Scholars Research Library. (2016). Gas chromatography and mass spectroscopic determination of phytocompounds. [Link]
ACS Publications. (2023). Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. [Link]
Critical Hazard Profile (Precautionary Principle):
As a specific structural isomer in the benzoic acid family, this compound shares the toxicological profile of its class. It is classified as an Irritant affecting the skin, eyes, and respiratory tract.[1]
Immediate Action Required:
Do not handle on an open benchtop. All solid-phase manipulation must occur inside a certified chemical fume hood or a powder containment balance enclosure.
Risk Assessment & Hierarchy of Controls
Effective safety is not just about what you wear; it is about where you work. The hierarchy below dictates the operational environment required before PPE is selected.
Control Level
Requirement for 2-Methoxy-4,6-dimethylbenzoic acid
Engineering
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary: Local Exhaust Ventilation (LEV) if hood space is unavailable.
Administrative
Standard Operating Procedure (SOP) required. No solo work when handling >5g quantities.
PPE
Last Line of Defense: See Matrix below.
PPE Selection Matrix
This matrix is designed based on the chemical compatibility of aromatic carboxylic acids .
Why Nitrile? Natural Rubber Latex is permeable to many organic acids and solvents used to solubilize them (e.g., DMSO). Nitrile offers superior chemical resistance to the benzoic acid moiety [1].Double Gloving: Recommended when dissolving in penetrative solvents (DCM, DMSO).
Eye/Face
Chemical Splash Goggles (ANSI Z87.1 / EN 166)
Why Goggles? Safety glasses with side shields are insufficient for fine powders. Air currents can carry micronized dust around side shields. Goggles provide a sealed environment against ocular irritation (H319).
Respiratory
N95 / P2 / FFP2 Mask (If outside fume hood)
Constraint: Respiratory protection is only required if engineering controls (fume hood) fail or during spill cleanup. For spill response, a half-face respirator with P100/OV (Organic Vapor) cartridges is required.
Standard lab coat prevents particulate accumulation on street clothes. Tyvek sleeves are recommended if reaching deep into drums or kegs to prevent wrist-gap exposure.
Operational Protocol: Safe Handling Workflow
This protocol minimizes static discharge and aerosolization, the two primary risks when handling dry organic acid powders.
Static Control: Benzoic acid derivatives are prone to static charge. Use an antistatic gun or ionizer bar inside the weigh station if the powder is "flyaway."
Solvent Selection: Prepare your solvent (likely Methanol, DMSO, or Ethanol) before opening the solid container to minimize open-vessel time.
Step 2: Weighing & Transfer
Don PPE: Nitrile gloves, Goggles, Lab Coat.
Open Container: Open the vial inside the hood.
Transfer: Use a stainless steel spatula (plastic spatulas generate static).
Weighing: If the balance is outside the hood, use a secondary containment vessel (e.g., a tared scintillation vial with a cap).
Never carry an open weigh boat across the lab.
Technique: Tare the vial + cap. Add solid inside the hood. Cap tightly. Weigh outside. Return to hood.
Step 3: Solubilization
Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.
Exothermic Check: Acid-base neutralizations (if adding to a base) can be exothermic. Monitor temperature.
Visualization: PPE & Workflow Logic
The following diagrams illustrate the decision-making process for PPE selection and the safe handling workflow.
Figure 1: PPE Selection Logic Flow
Caption: Logic flow for selecting PPE based on physical state and engineering controls. Note the escalation to double-gloving for penetrative solvents.
Figure 2: Waste Disposal Decision Tree
Caption: Segregation protocol for disposal. 2-Methoxy-4,6-dimethylbenzoic acid must be treated as hazardous chemical waste, not trash.
Emergency Response & Disposal
Spill Response (Solid Powder)
Evacuate: Clear the immediate area of personnel.
PPE Upgrade: Don a tight-fitting respirator (N95 minimum, P100 preferred) and double nitrile gloves.
Containment: Do not dry sweep (creates dust). Cover the spill with a wet paper towel (dampened with water) to suppress dust.
Cleanup: Scoop the damp material into a hazardous waste bag. Wipe the surface with 70% Ethanol.
First Aid Measures
Eye Contact: Flush immediately with water for 15 minutes.[3][7] Lift eyelids to ensure irrigation of the globe. Seek medical attention (benzoic acids can cause corneal damage).
Skin Contact: Wash with soap and water.[1][2][3][4][5][7] Do not use solvents (ethanol/DMSO) to wash skin, as this may enhance absorption [2].
Disposal
Classification: Hazardous Chemical Waste.
Segregation:
Solid: Dispose of contaminated gloves and weigh boats in the "Solid Hazardous Waste" drum.
Liquid: Segregate based on the solvent used (Halogenated vs. Non-Halogenated).
Labeling: Clearly label waste tags with the full chemical name. Do not use abbreviations.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Benzoic Acid Derivatives. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]